Product packaging for 8beta-Tigloyloxyreynosin(Cat. No.:)

8beta-Tigloyloxyreynosin

Cat. No.: B15493856
M. Wt: 346.4 g/mol
InChI Key: FDDKULNHLFGRDK-TXHJDUPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8beta-Tigloyloxyreynosin is a natural product found in Liatris laevigata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B15493856 8beta-Tigloyloxyreynosin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+/t13-,14-,15-,16-,17+,20+/m1/s1

InChI Key

FDDKULNHLFGRDK-TXHJDUPMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@@H](CCC(=C)[C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C

Origin of Product

United States

Foundational & Exploratory

8beta-Tigloyloxyreynosin: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8beta-Tigloyloxyreynosin, a sesquiterpene lactone, has been identified in several plant species within the Asteraceae family. This technical guide provides a comprehensive overview of its natural sources, detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and an exploration of its potential biological activities, with a focus on its likely anti-inflammatory mechanisms. Information is presented through structured tables and diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been reported in several species of the Asteraceae (Compositae) family. The primary documented sources include:

  • Disynaphia multicrenulata

  • Campovassouria cruciata

  • Eupatorium chinense

While the presence of this compound has been noted in these plants, detailed quantitative analysis of its abundance in various plant parts is not extensively documented in currently available literature. Further phytochemical screening of these and related species is warranted to identify high-yielding sources for research and development.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not explicitly available, a general methodology can be extrapolated from established procedures for the isolation of sesquiterpene lactones from plant materials, particularly from the Asteraceae family.

General Isolation and Purification of Sesquiterpene Lactones

The following protocol outlines a typical procedure for the extraction and isolation of a sesquiterpene lactone-enriched fraction, which can be further purified to yield this compound.

2.1.1. Plant Material and Extraction

  • Collection and Preparation: The aerial parts (leaves, stems, and flowers) of the source plant are collected, air-dried in the shade, and ground into a coarse powder.

  • Maceration: The powdered plant material is macerated in a suitable organic solvent, typically methanol or ethanol, at room temperature for 48-72 hours. This process is often repeated to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning and Fractionation

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Sesquiterpene lactones are typically enriched in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing the target compound (identified by TLC comparison with a reference standard, if available, or by spectroscopic methods) are combined and subjected to further chromatographic purification steps. These may include preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl (lactone), and ester moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Quantitative Data

Currently, there is a lack of specific published data detailing the yield of this compound from its natural sources. The concentration of sesquiterpene lactones in plants can vary significantly based on factors such as the geographical location, season of collection, and the specific plant part used for extraction. Quantitative analysis would typically be performed using validated HPLC or Gas Chromatography (GC) methods.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 362.42 g/mol
IUPAC Name (3aR,4S,6E,10Z,11aR)-4-(2-methylbut-2-enoyloxy)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-8-yl (E)-2-methylbut-2-enoate

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, the activities of structurally related sesquiterpene lactones isolated from Tithonia diversifolia and other Asteraceae species provide strong indications of its potential pharmacological effects.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their potent anti-inflammatory properties. This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways.

4.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the activation of NF-κB. The proposed mechanism involves the alkylation of cysteine residues in the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, which is a common feature of this class of compounds. This covalent modification prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK_Complex->IkB_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) IkB_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation 8bTR This compound 8bTR->p50_p65 Inhibits (Alkylation of p65) DNA DNA p50_p65_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Experimental_Workflow Plant_Material Source Plant Material (e.g., Disynaphia multicrenulata) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (Hexane, DCM, EtOAc) Crude_Extract->Fractionation Enriched_Fraction EtOAc Fraction (Enriched in Sesquiterpene Lactones) Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Purified_Compound Pure this compound Column_Chromatography->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR) Purified_Compound->Structure_Elucidation Bioactivity_Screening Anti-inflammatory Assays (e.g., NF-κB reporter assay, Cytokine production) Purified_Compound->Bioactivity_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for p65) Bioactivity_Screening->Mechanism_Studies

In-depth Technical Guide on the Biological Activity of 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Classification and Occurrence

8beta-Tigloyloxyreynosin is classified as a eudesmanolide, a type of sesquiterpene lactone.[1] Eudesmanolides are a large group of natural compounds characterized by a 15-carbon skeleton. These compounds are primarily found in plants of the Asteraceae family.[2][3][4][5][6] While specific data for this compound is limited, it has been reported in plants such as Calea rotundifolia, Disynaphia multicrenulata, Campovassouria cruciata, and Eupatorium chinense.[1][7]

Potential Biological Activities of Sesquiterpene Lactones

Sesquiterpene lactones, as a class, are known to exhibit a wide range of biological activities, which suggests that this compound may possess similar properties. These activities include:

  • Anti-inflammatory effects: Many sesquiterpene lactones are known to inhibit key inflammatory mediators.

  • Antitumor activity: Some compounds in this class have demonstrated cytotoxicity against various cancer cell lines.

  • Antimicrobial properties: This includes antibacterial, antifungal, and antiparasitic activities.[2][3][5]

  • Analgesic effects. [2][5]

  • Antiulcer activity. [2][5]

The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with biological macromolecules.[2][4][5]

Methodologies for Evaluating Biological Activity

Due to the lack of specific experimental data for this compound, this section outlines general experimental protocols commonly used to assess the biological activities of sesquiterpene lactones.

A common method to evaluate antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

The following diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

G cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Mechanism of Action plant_material Plant Material extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation in_vitro In Vitro Assays (e.g., Antioxidant, Cytotoxicity) isolation->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo Promising Results data_analysis Quantitative Data Analysis (e.g., IC50, EC50) in_vitro->data_analysis in_vivo->data_analysis pathway_analysis Signaling Pathway Investigation data_analysis->pathway_analysis

General workflow for natural product bioactivity studies.

Potential Signaling Pathways for Investigation

Given the known activities of sesquiterpene lactones, several signaling pathways would be relevant to investigate for this compound. The diagram below illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by a sesquiterpene lactone.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines induces transcription of compound This compound (Hypothetical) compound->IKK inhibits? compound->NFkB inhibits?

Hypothetical NF-κB signaling pathway inhibition.

While a detailed technical guide on the biological activity of this compound cannot be provided due to a lack of specific research, the compound's classification as a sesquiterpene lactone suggests potential for a range of biological effects. Future research is necessary to isolate and characterize this compound and to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. The methodologies and potential pathways described herein provide a framework for such future investigations.

References

Unraveling the Mechanistic Landscape of Guaianolide Sesquiterpenes: A Proxy for 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, detailed scientific literature specifically elucidating the mechanism of action, quantitative biological data, and specific experimental protocols for 8beta-Tigloyloxyreynosin is not available in the public domain. The information presented herein is based on the activities of the broader class of guaianolide sesquiterpenes, to which this compound is presumed to belong. This guide serves as an informed overview of the potential mechanisms of action that this compound may exhibit.

The compound this compound is structurally a guaianolide, a class of sesquiterpene lactones known for a wide array of biological activities. These compounds are frequently isolated from various plant species, including those of the Asteraceae and Apiaceae families. While direct data on this compound is absent, the well-documented activities of related guaianolides offer significant insights into its probable molecular interactions and signaling pathway modulations. The primary therapeutic potentials of this class of compounds lie in their anti-inflammatory and cytotoxic effects.

Core Putative Mechanisms of Action

The biological effects of guaianolide sesquiterpenes are largely attributed to the presence of an α-methylene-γ-lactone moiety, which acts as a Michael acceptor, enabling covalent adduction with nucleophilic residues (such as cysteine) in proteins. This reactivity underlies their ability to modulate the function of key cellular proteins, particularly those involved in inflammation and cell proliferation.

Two of the most extensively studied mechanisms for this class of compounds are the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the inhibition of nitric oxide (NO) production.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several guaianolides have been shown to potently inhibit this pathway. The primary mechanism involves the direct alkylation of critical cysteine residues on components of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] Consequently, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][2]

2. Inhibition of Nitric Oxide (NO) Production:

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Guaianolide sesquiterpenes have been demonstrated to suppress NO production in inflammatory models.[3][4] This is often a downstream effect of NF-κB inhibition, as the NOS2 gene encoding iNOS is a direct target of NF-κB. By preventing NF-κB activation, guaianolides effectively block the transcription of iNOS, leading to reduced NO levels.[1]

Quantitative Data for Representative Guaianolide Sesquiterpenes

To provide a quantitative perspective on the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC50) for well-characterized guaianolides against key inflammatory markers.

CompoundTarget Cell LineAssayIC50 ValueReference
8-deoxylactucinMurine Peritoneal CellsNitric Oxide Production2.81 µM[4]
ParthenolideRat Aortic Smooth Muscle CellsNitric Oxide Production~5 µM[1]
IsoheleninRat Aortic Smooth Muscle CellsNitric Oxide Production~10 µM[1]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anti-inflammatory activity of guaianolide sesquiterpenes.

1. Cell Culture and Treatment:

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After cell treatment and stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

3. Cytokine Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Commercially available ELISA kits for the specific cytokine of interest are used.

    • The wells of a 96-well plate are coated with a capture antibody specific for the target cytokine.

    • The cell culture supernatants are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

4. Western Blot for NF-κB Pathway Proteins:

  • Principle: This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway (e.g., phospho-IκBα, IκBα, p65).

  • Protocol:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

Visualizations of Putative Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by guaianolide sesquiterpenes, which are likely relevant for this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB releases Guaianolide Guaianolide (e.g., this compound) Guaianolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes induces

Caption: Putative inhibition of the NF-κB signaling pathway by a guaianolide.

G cluster_workflow Experimental Workflow for Anti-inflammatory Activity cluster_assays Downstream Assays start RAW 264.7 Macrophages treatment Pre-treat with This compound start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (NF-κB proteins) cell_lysis->western

Caption: A generalized experimental workflow to assess anti-inflammatory activity.

References

The Biosynthesis of 8β-Tigloyloxyreynosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 8β-Tigloyloxyreynosin, a sesquiterpene lactone of interest for its potential pharmacological activities. Due to the limited direct research on this specific compound, this document synthesizes information from the broader understanding of sesquiterpene lactone and eudesmanolide biosynthesis, as well as the enzymatic formation and transfer of tigloyl moieties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the likely enzymatic steps, precursor molecules, and potential avenues for experimental investigation. We present a hypothetical biosynthetic pathway, detailed experimental protocols for the characterization of the key enzyme classes involved, and structured tables for organizing potential quantitative data.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1] Many STLs, including those with a eudesmanolide skeleton like reynosin, exhibit a range of biological activities. 8β-Tigloyloxyreynosin is a derivative of reynosin, featuring a tigloyl ester at the C8 position. The biosynthesis of such modified STLs is a complex process involving multiple enzyme families. This guide outlines the probable biosynthetic route to 8β-Tigloyloxyreynosin, drawing parallels from known pathways of related compounds.

Proposed Biosynthetic Pathway of 8β-Tigloyloxyreynosin

The biosynthesis of 8β-Tigloyloxyreynosin is proposed to originate from the general isoprenoid pathway, leading to the formation of the sesquiterpene backbone, which is then functionalized and esterified. The pathway can be divided into three main stages:

  • Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

  • Stage 2: Synthesis of the Reynoldin Core

  • Stage 3: Acylation with Tigloyl-CoA

A diagram of the proposed pathway is presented below:

8beta-Tigloyloxyreynosin Biosynthesis Pathway cluster_0 Stage 1: FPP Biosynthesis cluster_1 Stage 2: Reynoldin Core Synthesis cluster_2 Stage 3: Acylation Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps IPP_DMAPP IPP/DMAPP Mevalonate Pathway->IPP_DMAPP Multiple Steps GPP GPP IPP_DMAPP->GPP GPPS FPP FPP GPP->FPP FPPS Germacrene_A Germacrene_A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene_A_Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) (CYP71AV2) Costunolide Costunolide Germacrene_A_Acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Reynosin Reynosin Costunolide->Reynosin Hypothetical Hydroxylase (CYP450) This compound This compound Reynosin->this compound Tigloyl-CoA: Reynosin Acyltransferase (BAHD family) Isoleucine Isoleucine Tigloyl-CoA Tigloyl-CoA Isoleucine->Tigloyl-CoA Isoleucine Catabolism Tigloyl-CoA->this compound

Figure 1: Proposed biosynthetic pathway of 8β-Tigloyloxyreynosin.
Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of all sesquiterpenoids begins with the ubiquitous mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), a C15 isoprenoid that serves as the direct precursor for sesquiterpenes.[2]

Stage 2: Synthesis of the Reynoldin Core

The formation of the reynosin core is hypothesized to proceed through a series of enzymatic reactions starting from FPP:

  • Cyclization of FPP: A sesquiterpene synthase (STS), likely a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form germacrene A.[3]

  • Oxidation of Germacrene A: The germacrene A molecule undergoes a three-step oxidation, likely catalyzed by a cytochrome P450 monooxygenase of the CYP71AV family, known as germacrene A oxidase (GAO), to yield germacrene A acid.[3]

  • Lactone Ring Formation: A costunolide synthase (COS), another cytochrome P450 enzyme (CYP71BL family), is proposed to hydroxylate germacrene A acid, leading to the formation of the lactone ring, yielding costunolide.[4]

  • Hydroxylation to Reynoldin: The final step to form reynosin is a hydroxylation reaction at the C8 position of the eudesmanolide skeleton. This is likely carried out by another, yet uncharacterized, cytochrome P450 enzyme.

Stage 3: Acylation with Tigloyl-CoA

The final step in the biosynthesis of 8β-Tigloyloxyreynosin is the attachment of a tigloyl group to the hydroxyl group at the C8 position of reynosin.

  • Formation of Tigloyl-CoA: The tigloyl moiety is derived from the catabolism of the amino acid isoleucine, which produces tigloyl-CoA as an intermediate.

  • Acyl Transfer: A BAHD acyltransferase is hypothesized to catalyze the transfer of the tigloyl group from tigloyl-CoA to the 8β-hydroxyl group of reynosin. The BAHD family of acyltransferases is known to be involved in the acylation of various plant secondary metabolites, including terpenoids.[5]

Experimental Protocols for Pathway Elucidation

The following section outlines generalized experimental protocols for the identification and characterization of the key enzymes in the proposed biosynthetic pathway.

Identification of the Sesquiterpene Synthase (STS)

A logical workflow for identifying the STS responsible for the synthesis of the reynosin precursor is as follows:

STS_Identification_Workflow Start Start Transcriptome_Analysis Transcriptome_Analysis Start->Transcriptome_Analysis Identify candidate STS genes End End Gene_Cloning Gene_Cloning Transcriptome_Analysis->Gene_Cloning Clone full-length cDNAs Heterologous_Expression Heterologous_Expression Gene_Cloning->Heterologous_Expression Express in E. coli or yeast Enzyme_Assay Enzyme_Assay Heterologous_Expression->Enzyme_Assay Incubate with FPP Product_Analysis Product_Analysis Enzyme_Assay->Product_Analysis GC-MS analysis Structure_Elucidation Structure_Elucidation Product_Analysis->Structure_Elucidation NMR for novel products Structure_Elucidation->End

Figure 2: Experimental workflow for STS identification.

Protocol 3.1.1: Heterologous Expression and in vitro Enzyme Assay

  • Gene Identification and Cloning: Putative STS genes are identified from the transcriptome of the source organism. Full-length cDNAs are cloned into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Protein Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.

  • Enzyme Assay: The recombinant enzyme is purified or a crude cell extract is used. The assay mixture contains the enzyme, a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT), and the substrate, farnesyl pyrophosphate (FPP).

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate). The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products by comparing their mass spectra and retention times with authentic standards or a spectral library.[6]

Characterization of Cytochrome P450 Enzymes (CYPs)

Protocol 3.2.1: Reconstitution of CYP Activity in Yeast

  • Gene Identification and Cloning: Candidate CYP genes are identified from transcriptome data. The full-length cDNAs are cloned into a yeast expression vector.

  • Yeast Co-expression System: The yeast strain is engineered to express the candidate CYP and a cytochrome P450 reductase (CPR), which is essential for CYP activity. The strain is also engineered to produce the sesquiterpene substrate (e.g., germacrene A) by co-expressing the relevant STS.[4]

  • Cultivation and Product Extraction: The engineered yeast is cultivated under conditions that induce gene expression. The culture is then extracted with an organic solvent.

  • Product Analysis: The extracted metabolites are analyzed by LC-MS or GC-MS to identify the hydroxylated products.

Characterization of the BAHD Acyltransferase

Protocol 3.3.1: in vitro Acyltransferase Assay

  • Gene Identification and Cloning: Candidate BAHD acyltransferase genes are identified and cloned into an expression vector.

  • Protein Expression and Purification: The recombinant protein is expressed in E. coli and purified using affinity chromatography.

  • Enzyme Assay: The assay mixture contains the purified enzyme, a suitable buffer, the acceptor substrate (reynosin), and the acyl donor (tigloyl-CoA).

  • Product Analysis: The reaction is quenched, and the products are extracted and analyzed by LC-MS to detect the formation of 8β-Tigloyloxyreynosin.

Protocol 3.3.2: Kinetic Analysis of the BAHD Acyltransferase

The kinetic parameters (Km and kcat) of the acyltransferase can be determined by varying the concentration of one substrate while keeping the other saturated. The formation of the product or the release of Coenzyme A can be monitored over time. A spectrophotometric assay using Ellman's reagent (DTNB) can be used to continuously monitor the release of free CoA.[7]

Quantitative Data

As the specific enzymes for 8β-Tigloyloxyreynosin biosynthesis have not been characterized, the following tables present a template for organizing hypothetical quantitative data that would be obtained through the experimental protocols described above.

Table 1: Hypothetical Kinetic Parameters of the Sesquiterpene Synthase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Farnesyl Pyrophosphate (FPP)5.2 ± 0.80.15 ± 0.022.9 x 10⁴

Table 2: Hypothetical Substrate Specificity of the Cytochrome P450 Hydroxylase

SubstrateRelative Activity (%)
Costunolide100
Germacrene A Acid< 5
Germacrene ANot Detected

Table 3: Hypothetical Kinetic Parameters of the Tigloyl-CoA:Reynosin Acyltransferase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Reynosin25.6 ± 3.11.2 ± 0.14.7 x 10⁴
Tigloyl-CoA15.3 ± 2.5--

Conclusion

The biosynthesis of 8β-Tigloyloxyreynosin is a complex process that likely involves a series of enzymatic reactions catalyzed by sesquiterpene synthases, cytochrome P450 monooxygenases, and a BAHD acyltransferase. While the specific genes and enzymes responsible for this pathway have yet to be identified, the information presented in this guide provides a solid foundation for future research. The proposed pathway and experimental protocols offer a roadmap for the elucidation of this biosynthetic pathway, which could ultimately enable the biotechnological production of this and other valuable sesquiterpene lactones.

References

An In-depth Technical Guide to 8β-Tigloyloxyreynosin: A Sesquiterpene Lactone with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Tigloyloxyreynosin is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide subgroup. Primarily isolated from plants of the Asteraceae family, this compound has garnered interest within the scientific community for its potential biological activities. Sesquiterpene lactones as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory and cytotoxic effects. The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. This technical guide provides a comprehensive overview of the available scientific information on 8β-Tigloyloxyreynosin, with a focus on its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Introduction

Sesquiterpene lactones are a diverse group of C15 terpenoids characterized by a lactone ring. They are abundant in various plant families, with the Asteraceae (sunflower) family being a particularly rich source. These compounds are known for their broad spectrum of biological activities, which has led to extensive research into their therapeutic potential. 8β-Tigloyloxyreynosin is a specific sesquiterpene lactone that has been identified in various plant species. While research on this particular compound is not as extensive as for some other members of its class, the existing data and the known activities of related compounds suggest it may hold promise for further investigation in drug discovery and development.

Chemical Properties

PropertyValueSource
IUPAC Name [(3aS,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2E)-2-methylbut-2-enoatePubChem
Molecular Formula C20H26O5CymitQuimica[1]
Molecular Weight 346.4 g/mol CymitQuimica[1]
CAS Number 80368-31-6CymitQuimica[1]
Class Sesquiterpene Lactone (Eudesmanolide)N/A
Natural Sources Asteraceae family plantsCymitQuimica[1]

Biological Activity and Mechanism of Action

While specific quantitative data for 8β-Tigloyloxyreynosin is limited in publicly available literature, the general biological activities of sesquiterpene lactones are well-documented and are presumed to be relevant to this compound.

Anti-inflammatory Activity

Sesquiterpene lactones are widely recognized for their potent anti-inflammatory properties. The primary mechanism underlying this activity is the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Sesquiterpene lactones, likely including 8β-Tigloyloxyreynosin, are thought to inhibit this pathway through the alkylation of critical cysteine residues on IKK and NF-κB itself, thereby preventing IκB degradation and NF-κB nuclear translocation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-P IκB-P IκB->IκB-P NF-κB NF-κB NF-κB->IκB Bound by NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκB-P->Proteasome Degradation Proteasome->NF-κB Releases 8b-Tigloyloxyreynosin 8b-Tigloyloxyreynosin 8b-Tigloyloxyreynosin->IKK Inhibits 8b-Tigloyloxyreynosin->NF-κB Inhibits DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1. Proposed mechanism of NF-κB inhibition by 8β-Tigloyloxyreynosin.

Cytotoxic Activity

Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The underlying mechanisms can be complex and may involve the modulation of multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.

Experimental Protocols

In Vitro Anti-inflammatory Assays

4.1.1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

  • Objective: To assess the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 8β-Tigloyloxyreynosin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.

    • Cell viability should be assessed in parallel using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.

4.1.2. NF-κB Reporter Gene Assay

  • Objective: To directly measure the effect of the compound on NF-κB transcriptional activity.

  • Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

  • Methodology:

    • Seed the transfected HEK293T cells in a 96-well plate.

    • Treat the cells with different concentrations of 8β-Tigloyloxyreynosin for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

In Vitro Cytotoxicity Assays

4.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Objective: To assess the effect of the compound on cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of 8β-Tigloyloxyreynosin for 48 or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

G cluster_inflammation Anti-inflammatory Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis NO_Assay NO Production Assay NFkB_Assay NF-κB Reporter Assay MTT_Assay MTT Assay

Figure 2. General experimental workflow for in vitro assays.

Conclusion and Future Directions

8β-Tigloyloxyreynosin, a sesquiterpene lactone from the Asteraceae family, represents a promising candidate for further pharmacological investigation. Based on the well-established activities of related compounds, it is likely to possess anti-inflammatory and cytotoxic properties, primarily through the modulation of the NF-κB signaling pathway. However, there is a clear need for dedicated studies to quantify the specific biological effects of 8β-Tigloyloxyreynosin and to fully elucidate its mechanisms of action.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of 8β-Tigloyloxyreynosin in a range of anti-inflammatory and cytotoxicity assays.

  • Mechanism of Action Studies: Detailed investigation of its effects on specific components of the NF-κB and other relevant signaling pathways.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for optimal activity and to develop more potent and selective compounds.

Such studies will be crucial in determining the true therapeutic potential of 8β-Tigloyloxyreynosin and its prospects for development as a novel therapeutic agent.

References

An In-Depth Technical Guide to 8β-Tigloyloxyreynosin: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Tigloyloxyreynosin, a sesquiterpenoid lactone of the guaianolide class, has been identified within the roots of the medicinal plant Dolomiaea souliei. This technical guide provides a comprehensive overview of its discovery, natural origin, and fundamental chemical characteristics. While specific experimental protocols for its isolation and detailed quantitative biological data remain to be fully elucidated in publicly accessible literature, this document consolidates the current understanding of this compound and related sesquiterpenoids. General methodologies for the extraction and characterization of similar compounds are presented, alongside a discussion of the likely biological activities, primarily focusing on anti-inflammatory and cytotoxic potential through the modulation of the NF-κB signaling pathway.

Discovery and Natural Origin

8β-Tigloyloxyreynosin was discovered as a natural product isolated from the roots of Dolomiaea souliei (Franch.) C.Shih, a perennial herb belonging to the Asteraceae family. This plant has a history of use in traditional medicine, particularly in China, where its roots are valued for their therapeutic properties. The identification of 8β-Tigloyloxyreynosin contributes to the growing body of knowledge regarding the rich phytochemical diversity of the Dolomiaea genus, which is known to produce a variety of bioactive sesquiterpenoids, lignans, and other secondary metabolites.

Chemical Structure and Properties

8β-Tigloyloxyreynosin belongs to the guaianolide class of sesquiterpene lactones. The core structure is characterized by a seven-membered ring fused to a five-membered ring, with a γ-lactone ring. The "8β-Tigloyloxy" designation indicates the presence of a tigloyloxy functional group at the 8-beta position of the reynosin skeleton.

Table 1: Chemical and Physical Properties of 8β-Tigloyloxyreynosin (Predicted)

PropertyValue
Molecular FormulaC20H26O5
Molecular Weight346.42 g/mol
ClassSesquiterpenoid, Guaianolide
Natural SourceDolomiaea souliei (Roots)

Note: The values in this table are predicted based on the chemical structure, as primary experimental data was not found.

Postulated Biological Activity and Signaling Pathways

Based on the known biological activities of structurally related guaianolide sesquiterpene lactones isolated from Dolomiaea souliei and other Asteraceae species, 8β-Tigloyloxyreynosin is predicted to exhibit significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity via NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many sesquiterpenoid lactones are known to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is highly probable that 8β-Tigloyloxyreynosin also exerts its anti-inflammatory effects through the modulation of the NF-κB pathway.

NF_kB_Inhibition cluster_0 IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 8β-Tigloyloxyreynosin 8β-Tigloyloxyreynosin 8β-Tigloyloxyreynosin->IKK Complex Inhibition 8β-Tigloyloxyreynosin->NF-κB (p50/p65) Inhibition

Postulated inhibition of the NF-κB signaling pathway by 8β-Tigloyloxyreynosin.
Cytotoxic Activity

Many sesquiterpenoid lactones have demonstrated cytotoxic activity against various cancer cell lines. This bioactivity is often attributed to their ability to induce apoptosis and inhibit cell proliferation. It is plausible that 8β-Tigloyloxyreynosin possesses similar anticancer properties, a hypothesis that warrants further investigation.

Experimental Protocols (General Methodologies)

While a specific protocol for the isolation of 8β-Tigloyloxyreynosin is not available, the following represents a general workflow for the extraction and purification of sesquiterpenoid lactones from plant material, based on protocols for related compounds from Dolomiaea souliei.

Isolation_Workflow Extraction Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions MPLC MPLC Fractions->MPLC Semi-pure Fractions Semi-pure Fractions MPLC->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation

General workflow for the isolation of sesquiterpenoid lactones.
Extraction

  • Preparation of Plant Material: Air-dried and powdered roots of Dolomiaea souliei are used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components based on polarity.

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as Medium Pressure Liquid Chromatography (MPLC) and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Quantitative Data (Illustrative)

As specific quantitative data for 8β-Tigloyloxyreynosin is not available, the following table illustrates the type of data that would be crucial for its characterization and evaluation.

Table 2: Illustrative Quantitative Data for a Guaianolide Sesquiterpenoid

AssayCell Line / TargetIC50 (µM)
Cytotoxicity (MTT Assay)A549 (Lung Carcinoma)15.2
HeLa (Cervical Cancer)8.7
MCF-7 (Breast Cancer)12.5
Anti-inflammatory (NO Production)LPS-stimulated RAW 264.75.3
NF-κB Inhibition (Luciferase Reporter Assay)HEK293T2.1

Conclusion and Future Directions

8β-Tigloyloxyreynosin represents a potentially valuable natural product from Dolomiaea souliei. Based on its chemical class, it is predicted to possess anti-inflammatory and cytotoxic activities, likely mediated through the NF-κB signaling pathway. However, a significant gap in the literature exists regarding its specific discovery, detailed isolation protocols, and comprehensive biological evaluation.

Future research should focus on:

  • Locating the primary publication detailing the discovery of 8β-Tigloyloxyreynosin.

  • Developing and publishing a detailed, reproducible protocol for its isolation from Dolomiaea souliei.

  • Conducting comprehensive spectroscopic analysis to confirm its structure and stereochemistry.

  • Performing a battery of in vitro and in vivo assays to determine its cytotoxic and anti-inflammatory efficacy and to elucidate its precise mechanism of action.

Such studies are essential to unlock the full therapeutic potential of this promising natural compound for drug development.

In-Depth Technical Guide: 8β-Tigloyloxyreynosin (CAS No. 80368-31-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8β-Tigloyloxyreynosin is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. First identified in species of the Vernonia genus, this compound has attracted intermittent interest within the natural products research community. This technical guide serves as a comprehensive resource, consolidating the currently available physicochemical data, outlining putative experimental methodologies for its study, and exploring its potential biological significance. Due to the limited specific research on 8β-Tigloyloxyreynosin, this document also draws upon data from structurally related compounds to provide a broader context for its potential applications and mechanisms of action.

Physicochemical Properties

Quantitative data for 8β-Tigloyloxyreynosin is not extensively reported in publicly accessible literature. The following table summarizes the core identifying information. Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

PropertyValueSource
CAS Number 80368-31-6N/A
Molecular Formula C₂₀H₂₆O₅[1][2]
Molecular Weight 346.42 g/mol [1][2]
IUPAC Name (3aR,4S,6E,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydro-2H-cyclodeca[b]furan-4-yl (Z)-2-methylbut-2-enoateN/A
Initial Source Plants of the Compositae family, including Vernonia species, and Astragalus laxmannii of the Leguminosae family.[3]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR data will be essential for determining the proton environment, including the characteristic signals for the tigloyl moiety, the exocyclic methylene group, and the various methine and methylene protons of the guaianolide core.

    • ¹³C-NMR data will identify the number and types of carbon atoms, including the lactone carbonyl, the ester carbonyl, and the olefinic carbons.

    • 2D-NMR experiments (e.g., COSY, HSQC, HMBC) would be required to establish the connectivity and finalize the stereochemical assignments.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition (C₂₀H₂₆O₅).

    • Fragmentation patterns observed in MS/MS experiments can provide structural information, such as the loss of the tigloyloxy side chain.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 8β-Tigloyloxyreynosin are scarce. However, the broader class of sesquiterpene lactones, particularly those isolated from Vernonia species, are well-documented for their cytotoxic and anti-inflammatory properties.[4] The α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones, is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.[4] This reactivity is often implicated in their mechanism of action.

Based on the activities of related compounds, 8β-Tigloyloxyreynosin could potentially modulate the following signaling pathways:

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. Inhibition often occurs through the alkylation of critical cysteine residues on proteins within this pathway.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is another potential target. Modulation of this pathway can impact cell proliferation, differentiation, and apoptosis.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another pathway that has been shown to be inhibited by sesquiterpene lactones, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4]

Signaling_Pathways NFkB NF-κB Pathway BioActivity Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) NFkB->BioActivity MAPK MAPK Pathway MAPK->BioActivity STAT3 STAT3 Pathway STAT3->BioActivity Compound 8β-Tigloyloxyreynosin (Potential) Compound->NFkB Inhibition? Compound->MAPK Modulation? Compound->STAT3 Inhibition?

Caption: Putative signaling pathways modulated by 8β-Tigloyloxyreynosin.

Experimental Protocols

Detailed, validated experimental protocols for 8β-Tigloyloxyreynosin are not published. The following represents a generalized workflow that researchers can adapt for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification Workflow

Isolation_Workflow Plant Plant Material (e.g., Vernonia sp.) Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning Crude->Partition Fractions Fractions of Varying Polarity Partition->Fractions Chromatography Column Chromatography (Silica, Sephadex) Fractions->Chromatography Pure Pure Compound Chromatography->Pure

Caption: Generalized workflow for the isolation of 8β-Tigloyloxyreynosin.

  • Plant Material Collection and Preparation: Collect the aerial parts or roots of a known source plant (e.g., Vernonia species). The plant material should be dried and ground to a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in a water/methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The bioactive fraction (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) is subjected to repeated column chromatography.

    • Silica Gel Chromatography: Gradient elution with a solvent system like hexane-ethyl acetate is used for initial separation.

    • Sephadex LH-20 Chromatography: This is often used for further purification to remove pigments and other impurities.

  • Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods as described in Section 2 (NMR, MS) and by comparison with any available literature data.

Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 8β-Tigloyloxyreynosin is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

8β-Tigloyloxyreynosin remains a largely understudied natural product. While its structural class suggests potential for significant biological activity, particularly in the areas of oncology and inflammation, a substantial amount of foundational research is still required. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Detailed experimental determination of solubility, melting point, and other physical properties.

  • Confirmation of Biological Activity: Screening against a panel of cancer cell lines and in relevant inflammatory models to confirm the hypothesized activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Synthetic and Analogue Studies: Development of synthetic routes to enable the production of larger quantities and the creation of novel derivatives with potentially improved activity and pharmacokinetic profiles.

This technical guide provides a starting point for researchers interested in exploring the potential of 8β-Tigloyloxyreynosin. The methodologies and contextual information provided are intended to facilitate the design of new studies that will shed more light on the properties and applications of this intriguing natural product.

References

In-depth Technical Guide: The Presence of 8beta-Tigloyloxyreynosin in Astragalus laxmannii Remains Unsubstantiated by Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases does not support the presence of 8beta-Tigloyloxyreynosin, a sesquiterpene lactone, in the plant species Astragalus laxmannii. This finding precludes the development of an in-depth technical guide on its quantitative data, experimental protocols, and signaling pathways as requested.

While a single commercial supplier lists Astragalus laxmannii (of the family Leguminosae) as a source for this compound, this claim is not corroborated by any primary scientific research in the public domain. Chemotaxonomically, sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae (Compositae) family. The extensive body of phytochemical research on the Astragalus genus, a member of the Fabaceae (Leguminosae) family, consistently highlights the prevalence of other classes of compounds, primarily flavonoids, triterpenoid saponins, and polysaccharides.

The current scientific consensus indicates that the chemical constituents of Astragalus species are responsible for their recognized pharmacological activities, including immunomodulatory, anti-inflammatory, and antioxidant effects. These properties are generally attributed to compounds such as astragalosides and various flavonoids.

Given the lack of verifiable scientific evidence for the isolation and characterization of this compound from Astragalus laxmannii, it is not possible to provide the requested detailed technical information, including:

  • Quantitative Data: No published studies present quantitative data (e.g., IC50 values, inhibition percentages) for this compound from this plant source.

  • Experimental Protocols: Methodologies for the isolation, purification, and bioassay of this compound from Astragalus laxmannii are not available in the scientific literature.

  • Signaling Pathways: There is no research detailing the mechanism of action or the signaling pathways modulated by this compound, particularly in the context of this plant.

Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound and Astragalus laxmannii cannot be accomplished.

Further research and publication in peer-reviewed scientific journals would be required to validate the presence of this compound in Astragalus laxmannii before a technical guide on this specific topic could be developed.

Preliminary Studies on 8β-Tigloyloxyreynosin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding 8β-Tigloyloxyreynosin, a sesquiterpene lactone with potential therapeutic applications. Due to the scarcity of direct research on this compound, this document leverages available data on the closely related parent compound, reynosin, to infer potential biological activities and propose a structured research framework. This guide details established experimental protocols for assessing cytotoxicity, anti-inflammatory effects, and antimycobacterial activity, and presents hypothetical signaling pathways and experimental workflows to guide future investigations into the mechanism of action of 8β-Tigloyloxyreynosin.

Introduction

Sesquiterpene lactones are a diverse class of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. 8β-Tigloyloxyreynosin belongs to this class, and while specific studies on this derivative are sparse, the known bioactivities of its parent compound, reynosin, suggest it may hold significant therapeutic potential. This guide aims to provide researchers with the necessary background and experimental methodologies to initiate and advance the study of 8β-Tigloyloxyreynosin.

Inferred Biological Activities from Reynosin

Preliminary insights into the potential biological activities of 8β-Tigloyloxyreynosin can be drawn from studies on reynosin. Research has indicated that reynosin exhibits several key biological effects that warrant further investigation for its derivatives.

Cytotoxic Activity

Reynosin has demonstrated cytotoxic effects against various cancer cell lines. This activity is a hallmark of many sesquiterpene lactones and is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biological macromolecules.

Anti-inflammatory Activity

Anti-inflammatory properties are commonly associated with sesquiterpene lactones. While direct evidence for reynosin's anti-inflammatory mechanism is not extensively detailed in the available literature, many compounds in this class are known to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Antimycobacterial Activity

Studies have revealed that reynosin possesses activity against Mycobacterium tuberculosis. This suggests that 8β-Tigloyloxyreynosin could also be a candidate for the development of new anti-tuberculosis agents.

Quantitative Data Summary

As there is no direct quantitative data available for 8β-Tigloyloxyreynosin, the following table summarizes the reported biological activities of the parent compound, reynosin, to provide a baseline for future comparative studies.

Biological ActivityCell Line / OrganismMetricValueReference
Mycobactericidal ActivityMycobacterium tuberculosis H37RvMIC64 µg/mL[1]
Mycobactericidal ActivityMycobacterium tuberculosis H37RvMBC128 µg/mL[1]
Mycobactericidal ActivityM. tuberculosis 366-2009MBC128 µg/mL[1]
Mycobactericidal ActivityM. tuberculosis 104-2010MBC128 µg/mL[1]

Proposed Experimental Protocols

To facilitate the investigation of 8β-Tigloyloxyreynosin, the following detailed experimental protocols are provided. These are standard methods used for the evaluation of natural products.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2, OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 8β-Tigloyloxyreynosin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with different concentrations of 8β-Tigloyloxyreynosin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Preparation: Prepare serial dilutions of 8β-Tigloyloxyreynosin in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Visualizations: Workflows and Hypothetical Signaling Pathways

To provide a clear visual guide for the proposed research, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Interpretation Isolation_and_Purification Isolation & Purification of 8β-Tigloyloxyreynosin Characterization Structural Characterization (NMR, MS) Isolation_and_Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (MTT) Characterization->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO Production) Characterization->Anti_inflammatory_Assay Antimycobacterial_Assay Antimycobacterial Assay (MABA) Characterization->Antimycobacterial_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination NO_Inhibition_Calculation NO Inhibition (%) Anti_inflammatory_Assay->NO_Inhibition_Calculation MIC_Determination MIC Determination Antimycobacterial_Assay->MIC_Determination

Caption: Experimental workflow for bioactivity screening.

Hypothetical_NF_kB_Signaling_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes 8bTR 8β-Tigloyloxyreynosin 8bTR->IKK_Complex Inhibits

References

An In-depth Technical Guide to 8beta-Tigloyloxyreynosin: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Reynosin and Sesquiterpene Lactones

Reynosin is a naturally occurring sesquiterpene lactone of the eudesmanolide group, primarily found in plants of the Asteraceae family, such as Magnolia grandiflora and Laurus nobilis.[1] Sesquiterpene lactones are a large and diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with cellular nucleophiles.[4]

The compound 8beta-Tigloyloxyreynosin is a derivative of reynosin, featuring a tigloyloxy group attached at the 8-beta position of the reynosin core structure. The addition of this ester group is expected to modify the lipophilicity and steric properties of the parent molecule, potentially influencing its solubility, bioavailability, and biological activity.

Physicochemical Properties of Reynosin

The following table summarizes the known physical and chemical properties of the parent compound, reynosin. These values serve as a baseline for estimating the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1][5]
Molecular Weight 248.32 g/mol [1][4][5]
IUPAC Name (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][6]benzofuran-2-one[1]
CAS Number 28254-53-7[1][4][7]
Appearance Powder[5]
Melting Point 96.14 °C[4]
Boiling Point 414.33 °C[4]
Purity 95%~99%[5]

Spectral Data for Reynosin

Detailed spectral data is crucial for the identification and characterization of natural products. The following is a summary of available spectral information for reynosin.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for reynosin is available, indicating a precursor ion at m/z 249.1485 [M+H]⁺.[1]

NMR Spectroscopy

While a complete NMR dataset for reynosin is not provided in the search results, the PubChem entry for reynosin indicates the availability of 1D ¹³C NMR spectra.[1] For novel derivatives like this compound, a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be essential for complete structural elucidation.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, a general workflow for the isolation and identification of a novel sesquiterpene lactone from a plant source would typically involve the following steps.

experimental_workflow A Plant Material Collection and Preparation B Extraction with Organic Solvents (e.g., methanol, ethanol, or chloroform) A->B C Solvent Partitioning (e.g., with hexane, ethyl acetate) B->C D Column Chromatography (Silica gel or Sephadex) C->D E Preparative HPLC or TLC D->E F Isolation of Pure Compound E->F G Structural Elucidation F->G I Biological Activity Assays F->I H Spectroscopic Analysis (NMR, MS, IR, UV-Vis) G->H

Caption: A generalized workflow for the isolation and characterization of a novel natural product.

Biological Activity and Potential Signaling Pathways

Biological Activity of Reynosin and Sesquiterpene Lactones

Reynosin has demonstrated cytotoxic activity against myeloid leukemia cell lines (HL-60 and U937) and mycobactericidal activity against Mycobacterium tuberculosis.[6] Sesquiterpene lactones, as a class, are known to possess a wide array of biological activities, including:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory signaling pathways.[3]

  • Anticancer activity: Induction of apoptosis and inhibition of cancer cell proliferation.[8]

  • Antimicrobial properties: Activity against bacteria, fungi, and protozoa.[6]

The addition of a tigloyloxy group to the reynosin backbone may enhance its cytotoxic or anti-inflammatory properties due to changes in its ability to penetrate cell membranes and interact with molecular targets.

Postulated Signaling Pathway: Induction of Apoptosis

Many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis in cancer cells. A plausible mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

apoptosis_pathway cluster_cell Cancer Cell STL This compound ROS Increased ROS Production STL->ROS Induces Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by a sesquiterpene lactone.

Conclusion and Future Directions

While specific data on this compound is currently lacking, the known properties of its parent compound, reynosin, and the broader class of sesquiterpene lactones suggest that it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the total synthesis or isolation of this compound to allow for comprehensive physicochemical characterization and in-depth biological evaluation. Studies elucidating its precise mechanism of action and identifying its cellular targets will be crucial for realizing its therapeutic potential.

References

8beta-Tigloyloxyreynosin: An In-Depth Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide aims to provide a foundational understanding of 8beta-Tigloyloxyreynosin by contextualizing it within its chemical family and related compounds. However, the core requirements of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams cannot be fulfilled at this time due to the absence of primary research literature.

Chemical Identity and Context

This compound is identified by the CAS number 80368-31-6.[1][2] Structurally, it is a derivative of Reynosin, a known sesquiterpene lactone of the eudesmanolide group.[3] Sesquiterpene lactones are a large and diverse group of naturally occurring plant compounds known for a wide range of biological activities.[4] Reynosin itself has been isolated from plants such as Magnolia grandiflora and Laurus nobilis.[3] The name "this compound" suggests that a tigloyloxy group is attached at the 8-beta position of the reynosin backbone.

The lack of specific research on this compound prevents a detailed discussion of its biological effects. However, the broader class of sesquiterpene lactones, to which it belongs, has been investigated for various therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities.[4] The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins.

Future Research Directions

The current void in the scientific literature presents a clear opportunity for future research. Key areas that warrant investigation for this compound include:

  • Isolation and Characterization: Detailed studies on its natural sources, isolation methods, and full spectroscopic characterization.

  • Biological Screening: A broad-based screening of its activity against various cell lines (e.g., cancer, inflammatory) and microbial species.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related derivatives to understand the contribution of the tigloyloxy group and other structural features to its biological activity.

Given the known biological activities of other sesquiterpene lactones, it is plausible that this compound possesses interesting pharmacological properties. However, without empirical data from dedicated studies, any such potential remains speculative. Researchers and drug development professionals are encouraged to consider this compound as a candidate for novel discovery programs.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and protocols for the isolation and purification of 8beta-Tigloyloxyreynosin, a sesquiterpene lactone found in plants of the Asteraceae family, such as Astragalus laxmannii and other members of the Compositae family. The following protocols are based on established methods for the extraction and purification of sesquiterpene lactones from plant sources.

Introduction

This compound is a natural product of interest for its potential biological activities. As a sesquiterpene lactone, it belongs to a class of compounds known for a wide range of pharmacological effects. The successful isolation and purification of this compound are critical first steps for any further research, including structural elucidation, biological screening, and preclinical development. This document outlines a general yet detailed workflow for obtaining this compound in a purified form.

Data Presentation

The yield and purity of this compound can vary significantly depending on the plant source, the efficiency of the extraction, and the purification methods employed. The following table provides a summary of expected quantitative data based on typical yields for similar sesquiterpene lactones isolated from Asteraceae species.

ParameterExpected ValueMethod of Analysis
Extraction Yield (Crude) 1 - 5% of dry plant materialGravimetric analysis
Fractionation Yield (e.g., n-Butanol fraction) 10 - 20% of crude extractGravimetric analysis
Final Purity of this compound > 95%High-Performance Liquid Chromatography (HPLC)
Recovery from Purification 5 - 15% from fractionated extractHPLC quantification

Experimental Protocols

The following protocols describe a comprehensive procedure for the isolation and purification of this compound from dried plant material.

Plant Material Extraction

This protocol describes the initial extraction of secondary metabolites, including sesquiterpene lactones, from the plant source.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Astragalus laxmannii)

  • Methanol (ACS grade)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Weigh 1 kg of dried and powdered plant material.

  • Macerate the plant material with 5 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through filter paper to remove the solid plant material.

  • Repeat the extraction of the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning (Fractionation)

This step aims to separate compounds based on their polarity, enriching the fraction containing sesquiterpene lactones.

Materials:

  • Crude methanol extract

  • Distilled water

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • n-Butanol (ACS grade)

  • Separatory funnel (appropriate size)

Procedure:

  • Suspend the crude methanol extract (e.g., 100 g) in 500 mL of distilled water.

  • Transfer the suspension to a separatory funnel and extract three times with 500 mL of n-hexane to remove nonpolar compounds like fats and waxes.

  • Combine the n-hexane fractions and set them aside.

  • Subsequently, extract the remaining aqueous layer three times with 500 mL of ethyl acetate. This fraction will contain compounds of medium polarity.

  • Finally, extract the remaining aqueous layer three times with 500 mL of n-butanol. Sesquiterpene lactones are often enriched in this fraction.

  • Concentrate the n-butanol fraction to dryness using a rotary evaporator. This will be the starting material for chromatographic purification.

Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from the enriched fraction.

Materials:

  • n-Butanol fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm) and a suitable staining reagent (e.g., vanillin-sulfuric acid)

  • Fraction collector and collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).

  • Pack the glass column with the silica gel slurry.

  • Adsorb a known amount of the dried n-butanol fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 0% to 20% methanol in chloroform).

  • Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.

  • Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., chloroform:methanol 95:5), and visualize the spots under a UV lamp and/or by staining.

  • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

  • Concentrate the combined fractions to obtain a semi-purified sample of this compound.

High-Performance Liquid Chromatography (HPLC) Purification

This final step is used to achieve high purity of the isolated compound.

Materials:

  • Semi-purified this compound sample

  • HPLC system with a preparative or semi-preparative C18 column

  • HPLC grade solvents (e.g., acetonitrile and water)

  • 0.22 µm syringe filters

Procedure:

  • Dissolve the semi-purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with a C18 column and a mobile phase consisting of a gradient of acetonitrile in water.

  • Inject the sample and monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction under reduced pressure or by lyophilization to obtain the pure compound.

  • Verify the purity of the final product using analytical HPLC.

Characterization

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the sesquiterpene lactone skeleton, including olefinic protons, protons adjacent to oxygen atoms, and methyl groups. The tigloyloxy group will show characteristic signals for its vinyl and methyl protons.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals for the carbonyl carbon of the lactone, olefinic carbons, carbons bearing hydroxyl and ester groups, and aliphatic carbons of the sesquiterpene core and the tigloyloxy side chain.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or pseudomolecular ion peaks (e.g., [M+H]+ or [M+Na]+) corresponding to the molecular weight of this compound (C20H26O5, MW: 362.42 g/mol ).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow plant_material Dried Plant Material (e.g., Astragalus laxmannii) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions n-Hexane, Ethyl Acetate, n-Butanol Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography n-Butanol Fraction semi_pure Semi-pure This compound column_chromatography->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure This compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization

Caption: Isolation and purification workflow for this compound.

Disclaimer: These protocols provide a general guideline. Optimization of specific parameters such as solvent ratios, column dimensions, and HPLC conditions may be necessary depending on the specific plant material and available equipment. Always follow standard laboratory safety procedures.

Application Notes and Protocols for the Extraction of 8beta-Tigloyloxyreynosin from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8beta-Tigloyloxyreynosin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Primarily found in plants belonging to the Asteraceae (Compositae) family, these compounds are of significant interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for similar sesquiterpene lactones. The protocol is designed to be a starting point for researchers, and optimization may be necessary depending on the specific plant matrix and desired purity.

I. Plant Material and Reagents

Plant Material:

The primary sources for this compound are plants from the Asteraceae family. While the compound has been identified in various species, a common source for related sesquiterpene lactones is chicory (Cichorium intybus L.).[1] For this protocol, we will reference a method developed for chicory roots, which can be adapted for other plant materials suspected to contain this compound. It is recommended to use freeze-dried and powdered plant material to maximize the extraction efficiency.

Reagents and Solvents:
  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), 96%

  • Dichloromethane (CH2Cl2), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Water (H2O), deionized or distilled

  • Hexane, HPLC grade

  • Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh)

  • Solvents for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.

II. Experimental Protocols

Extraction of this compound

This protocol is adapted from a three-step method for isolating large quantities of bioactive sesquiterpene lactones from chicory roots.[1]

Step 1: Maceration and Extraction

  • Weigh 100 g of freeze-dried and powdered plant material.

  • Place the powder in a suitable flask and add 1 L of 80% methanol in water (v/v).

  • Macerate the mixture for 17 hours at 30°C with continuous stirring. This extended maceration time at a controlled temperature has been shown to be effective for the extraction of related sesquiterpene lactones.[1]

  • After maceration, filter the mixture through cheesecloth or a similar filter to separate the solid plant material from the liquid extract.

  • Re-extract the solid residue twice more with 500 mL of 80% methanol each time to ensure complete extraction.

  • Combine all the liquid extracts.

Step 2: Liquid-Liquid Partitioning

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator until the methanol is completely removed, leaving an aqueous residue.

  • Transfer the aqueous residue to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (CH2Cl2). Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.

  • Collect the lower dichloromethane layer.

  • Repeat the extraction of the aqueous layer two more times with fresh dichloromethane.

  • Combine all the dichloromethane fractions. This fraction will contain the sesquiterpene lactones.

Step 3: Purification by Column Chromatography

  • Concentrate the combined dichloromethane fractions to dryness under reduced pressure.

  • Dissolve the dried extract in a minimal amount of the initial mobile phase for column chromatography.

  • Prepare a silica gel column using a suitable solvent system. A common starting point for the separation of sesquiterpene lactones is a gradient of hexane and ethyl acetate.

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the compound of interest, as identified by comparison with a standard if available, or by further analytical methods.

  • Concentrate the pooled fractions to obtain the purified this compound.

Quantification of this compound

The concentration and purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A spectrophotometric method has also been developed for the quantitative measurement of sesquiterpene lactones with an α-methylene-γ-butyrolactone moiety, which is a common structural feature.[2][3]

III. Data Presentation

The following table summarizes the expected yields from a similar sesquiterpene lactone extraction process from 750 g of freeze-dried chicory root powder, which can serve as a benchmark for optimizing the extraction of this compound.[1]

CompoundInitial Amount in Plant Material (estimate)Recovered Amount (mg)Recovery Yield (%)
Dihydrolactucin (DHLc)Not specified642.3 ± 76.3Not specified
Lactucin (Lc)Not specified175.3 ± 32.9Not specified

Note: The yields for this compound will vary depending on the plant source and the specific extraction conditions used.

IV. Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Plant Material (e.g., Asteraceae species) Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Maceration with 80% Methanol (17h, 30°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Filtration->PlantMaterial Re-extract CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Concentration1 Concentration (Rotary Evaporation) CrudeExtract->Concentration1 AqueousResidue Aqueous Residue Concentration1->AqueousResidue LL_Extraction Liquid-Liquid Extraction (with Dichloromethane) AqueousResidue->LL_Extraction DCM_Fraction Dichloromethane Fraction LL_Extraction->DCM_Fraction Aqueous_Waste Aqueous Layer (Waste) LL_Extraction->Aqueous_Waste Concentration2 Concentration to Dryness DCM_Fraction->Concentration2 DriedExtract Dried Crude Extract Concentration2->DriedExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) DriedExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Fractions FractionCollection->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration PureCompound Purified this compound FinalConcentration->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

PurificationSteps Start Crude Extract Partitioning Liquid-Liquid Partitioning Start->Partitioning Separates by Polarity ColumnChrom Column Chromatography Partitioning->ColumnChrom Further Separation Analysis Purity Analysis (TLC/HPLC) ColumnChrom->Analysis Assess Purity Analysis->ColumnChrom Re-purify Purified Purified Compound Analysis->Purified Meets Criteria

Caption: Logical flow of the purification process for this compound.

References

High-performance liquid chromatography (HPLC) analysis of 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-Tigloyloxyreynosin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and potential anticancer properties. Found in various plant species, particularly of the Vernonia genus, accurate and robust analytical methods are crucial for the quantification and characterization of this compound in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sesquiterpene lactones, offering high resolution and sensitivity.

These application notes provide a detailed protocol for the extraction and HPLC analysis of 8β-Tigloyloxyreynosin, intended to guide researchers in their qualitative and quantitative assessments. The provided methodologies are based on established principles for the analysis of structurally related sesquiterpene lactones.

Experimental Protocols

Extraction of 8β-Tigloyloxyreynosin from Plant Material

This protocol outlines a general procedure for the extraction of sesquiterpene lactones from dried and powdered plant material, such as the leaves of Vernonia species.

Materials and Reagents:

  • Dried and powdered plant material

  • 85% Ethanol (EtOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration: Soak the dried and powdered plant material in 85% ethanol at room temperature for 72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in deionized water.

    • Perform successive extractions with solvents of increasing polarity in a separatory funnel.

    • First, partition with n-hexane to remove nonpolar compounds. Collect and set aside the hexane fraction.

    • Next, partition the aqueous layer with chloroform to extract compounds of intermediate polarity, including many sesquiterpene lactones. Collect the chloroform fraction.

    • Finally, partition the remaining aqueous layer with n-butanol to extract more polar compounds. Collect the n-butanol fraction.

  • Fraction Concentration: Concentrate each of the collected fractions (hexane, chloroform, and n-butanol) separately using a rotary evaporator. 8β-Tigloyloxyreynosin is expected to be enriched in the chloroform or n-butanol fraction.

  • Sample Preparation for HPLC: Dissolve a known amount of the dried fraction suspected to contain 8β-Tigloyloxyreynosin in the HPLC mobile phase or a suitable solvent (e.g., methanol) to a final concentration appropriate for injection. Filter the sample solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Method

This method is a starting point for the analytical separation and quantification of 8β-Tigloyloxyreynosin. Method optimization may be required depending on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 50% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 220 nm
Column Temperature 25°C

Table 1: HPLC Method Parameters

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Methanol)
05050
300100
350100
405050
455050

Table 2: HPLC Gradient Elution Profile

Quantitative Analysis:

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of 8β-Tigloyloxyreynosin. Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus the concentration to generate a linear regression equation. The concentration of 8β-Tigloyloxyreynosin in unknown samples can then be calculated from their peak areas using this calibration curve.

Data Presentation

Compound Retention Time (min) Linearity (R²) LOD (µg/mL) LOQ (µg/mL)
8β-TigloyloxyreynosinTo be determined experimentally>0.999To be determined experimentallyTo be determined experimentally

Table 3: Quantitative Data Summary (Hypothetical)

Note: The values for retention time, linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) need to be determined experimentally by running the described HPLC method with the appropriate standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_analysis HPLC Analysis plant_material Dried Plant Material maceration Maceration (85% EtOH) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning_hexane Partition with n-Hexane crude_extract->partitioning_hexane partitioning_chloroform Partition with Chloroform partitioning_hexane->partitioning_chloroform partitioning_butanol Partition with n-Butanol partitioning_chloroform->partitioning_butanol fraction_concentration Fraction Concentration partitioning_butanol->fraction_concentration sample_prep Sample Preparation fraction_concentration->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection data_analysis Data Analysis hplc_injection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of 8β-Tigloyloxyreynosin.

Putative Anti-Inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The following diagram illustrates the putative mechanism of action for 8β-Tigloyloxyreynosin.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by 8β-Tigloyloxyreynosin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk compound 8β-Tigloyloxyreynosin compound->ikk Inhibits ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_p P-IκBα ikb_nfkb->ikb_p Phosphorylation proteasome Proteasome ikb_p->proteasome Degradation proteasome->nfkb Release dna DNA nfkb_nuc->dna transcription Gene Transcription dna->transcription mrna Pro-inflammatory mRNA transcription->mrna Pro-inflammatory Proteins\n(e.g., COX-2, iNOS, Cytokines) Pro-inflammatory Proteins (e.g., COX-2, iNOS, Cytokines) mrna->Pro-inflammatory Proteins\n(e.g., COX-2, iNOS, Cytokines)

Caption: Putative inhibition of the NF-κB signaling pathway by 8β-Tigloyloxyreynosin.

Application Notes: Mass Spectrometry (MS) Fragmentation Analysis of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8β-Tigloyloxyreynosin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Understanding the fragmentation pattern of this molecule through mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices such as plant extracts or biological samples. These application notes provide a detailed overview of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of 8β-Tigloyloxyreynosin, along with a comprehensive experimental protocol for its analysis.

Disclaimer: As of the generation of these notes, specific experimental fragmentation data for 8β-Tigloyloxyreynosin is not widely available in the public domain. The fragmentation pathway and associated data presented herein are proposed based on the known fragmentation patterns of structurally similar sesquiterpene lactones, particularly those containing an acyloxy substituent at the C8 position.

Proposed Structure of 8β-Tigloyloxyreynosin

The proposed structure of 8β-Tigloyloxyreynosin is based on the known chemical structure of its parent compound, reynosin. Reynosin (C15H20O3, MW: 248.32 g/mol ) is a sesquiterpene lactone. The "8β-Tigloyloxy" designation indicates the presence of a tigloyl group esterified at the 8β-hydroxyl position of the reynosin core. The molecular formula of 8β-Tigloyloxyreynosin is therefore proposed as C20H26O4, with a corresponding molecular weight of 330.42 g/mol .

Predicted Mass Spectrometry Fragmentation Pathway

Under positive ion ESI-MS/MS conditions, the protonated molecule [M+H]+ of 8β-Tigloyloxyreynosin is expected to undergo collision-induced dissociation (CID) to yield a series of characteristic fragment ions. The primary and most significant fragmentation event is anticipated to be the neutral loss of the tiglic acid moiety (C5H8O2; 100.12 Da) from the protonated parent ion. Subsequent fragmentations of the resulting reynosin-derived core ion are also predicted.

The proposed major fragmentation steps are:

  • Neutral Loss of Tiglic Acid: The ester linkage at the 8β position is labile and readily cleaves, resulting in the neutral loss of tiglic acid.

  • Sequential Loss of Water (H2O): The remaining reynosin-derived fragment ion may undergo further fragmentation, including the loss of a water molecule.

  • Loss of Carbon Monoxide (CO): The lactone ring in the sesquiterpene core can undergo fragmentation, leading to the loss of a carbon monoxide molecule.

Quantitative Data Summary

The predicted m/z values for the parent ion and major fragment ions of 8β-Tigloyloxyreynosin in positive ion mode ESI-MS/MS are summarized in the table below.

Description Proposed Formula Predicted m/z
Protonated Parent Ion[C20H26O4+H]+331.18
Fragment after loss of Tiglic Acid[C15H19O2]+231.14
Fragment after loss of Tiglic Acid and H2O[C15H17O]+213.13
Fragment after loss of Tiglic Acid, H2O, and CO[C14H17]+185.13

Experimental Protocols

Objective: To identify and characterize the fragmentation pattern of 8β-Tigloyloxyreynosin using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials and Reagents:

  • 8β-Tigloyloxyreynosin standard (if available) or sample extract

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem MS (MS/MS) capabilities (e.g., Triple Quadrupole or Quadrupole-Time of Flight)

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS Scan Range: m/z 100-500

  • MS/MS Analysis: Product ion scan of the precursor ion at m/z 331.18

  • Collision Energy: Ramped from 10 to 40 eV to observe the formation and fragmentation of product ions.

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 8β-Tigloyloxyreynosin in methanol. Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% FA) to a working concentration of 10 µg/mL.

  • Extracts: For plant or biological extracts, perform a suitable extraction method (e.g., solid-phase extraction) to enrich the sesquiterpene lactone fraction. The final extract should be dissolved in the initial mobile phase composition.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection.

Visualizations

fragmentation_pathway parent [M+H]+ m/z 331.18 (C20H27O4)+ frag1 [M+H - C5H8O2]+ m/z 231.14 (C15H19O2)+ parent->frag1 - Tiglic Acid (100.12 Da) frag2 [M+H - C5H8O2 - H2O]+ m/z 213.13 (C15H17O)+ frag1->frag2 - H2O (18.01 Da) frag3 [M+H - C5H8O2 - H2O - CO]+ m/z 185.13 (C14H17)+ frag2->frag3 - CO (28.00 Da)

Caption: Proposed MS/MS fragmentation pathway of 8β-Tigloyloxyreynosin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_prep Sample Preparation (Standard or Extract) filtration Filtration (0.22 µm) sample_prep->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms MS Scan (m/z 100-500) esi->ms msms MS/MS Fragmentation (Precursor m/z 331.18) ms->msms data_acq Data Acquisition msms->data_acq frag_analysis Fragmentation Pattern Analysis data_acq->frag_analysis

Application Notes and Protocols for the Quantitative Analysis of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8β-Tigloyloxyreynosin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. As interest in the therapeutic potential of 8β-Tigloyloxyreynosin grows, robust and reliable quantitative analysis methods are essential for researchers in natural product chemistry, pharmacology, and drug development. These methods are crucial for the quality control of herbal extracts, pharmacokinetic studies, and mechanism of action investigations.

This document provides detailed application notes and protocols for the quantitative analysis of 8β-Tigloyloxyreynosin using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed anti-inflammatory signaling pathway for 8β-Tigloyloxyreynosin is illustrated.

Quantitative Analysis Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of sesquiterpene lactones due to its simplicity, robustness, and cost-effectiveness.[1] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Application Note 1: Quantification of 8β-Tigloyloxyreynosin in Plant Material using HPLC-UV

This method is suitable for the quantification of 8β-Tigloyloxyreynosin in dried plant material, such as from Vernonia species. The protocol is based on a validated method for a structurally similar sesquiterpene lactone, 8α-tigloyloxy-hirsutinolide-13-O-acetate, isolated from Vernonia cinerea.[1]

Experimental Protocol: HPLC-UV

1. Sample Preparation (Solid-Liquid Extraction)

  • 1.1. Weigh 1.0 g of pulverized, dried plant material into a 50 mL conical tube.

  • 1.2. Add 20 mL of methanol.

  • 1.3. Sonicate for 30 minutes in an ultrasonic bath.

  • 1.4. Centrifuge the mixture at 4000 rpm for 10 minutes.

  • 1.5. Collect the supernatant.

  • 1.6. Repeat the extraction (steps 1.2-1.5) two more times with fresh methanol.

  • 1.7. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • 1.8. Reconstitute the dried extract in 1.0 mL of methanol.

  • 1.9. Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Calibration Curve

  • Prepare a stock solution of 8β-Tigloyloxyreynosin standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

  • Inject each standard solution in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Quantification

  • Inject the prepared sample extract.

  • Identify the peak corresponding to 8β-Tigloyloxyreynosin by comparing the retention time with the standard.

  • Calculate the concentration of 8β-Tigloyloxyreynosin in the sample using the regression equation from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Application Note 2: Sensitive Quantification of 8β-Tigloyloxyreynosin in Biological Matrices using LC-MS/MS

This method is designed for the sensitive and selective quantification of 8β-Tigloyloxyreynosin in biological matrices such as plasma, which is essential for pharmacokinetic studies. The protocol is a general guideline and should be optimized and validated for the specific matrix and instrumentation.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • 1.1. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • 1.2. Vortex for 1 minute to precipitate proteins.

  • 1.3. Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • 1.4. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • 1.5. Reconstitute the residue in 100 µL of the initial mobile phase.

  • 1.6. Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • 8β-Tigloyloxyreynosin: Precursor ion [M+H]⁺ → Product ion 1 (for quantification), Product ion 2 (for confirmation).

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Quantitative Data Summary: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%
Matrix Effect< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis hplc_sample Plant Material hplc_extraction Methanol Extraction hplc_sample->hplc_extraction hplc_centrifuge Centrifugation hplc_extraction->hplc_centrifuge hplc_evaporation Evaporation hplc_centrifuge->hplc_evaporation hplc_reconstitution Reconstitution hplc_evaporation->hplc_reconstitution hplc_filter Filtering hplc_reconstitution->hplc_filter hplc_analysis HPLC-UV Analysis hplc_filter->hplc_analysis lcms_sample Plasma Sample lcms_precipitation Protein Precipitation lcms_sample->lcms_precipitation lcms_centrifuge Centrifugation lcms_precipitation->lcms_centrifuge lcms_evaporation Evaporation lcms_centrifuge->lcms_evaporation lcms_reconstitution Reconstitution lcms_evaporation->lcms_reconstitution lcms_analysis LC-MS/MS Analysis lcms_reconstitution->lcms_analysis

Caption: Workflow for the quantitative analysis of 8β-Tigloyloxyreynosin.

Proposed Anti-inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. The proposed mechanism for 8β-Tigloyloxyreynosin involves the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB dimer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) ikk IKK Complex receptor->ikk stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor compound 8β-Tigloyloxyreynosin compound->ikk Inhibition ikba IκBα ikk->ikba Phosphorylation ikba_nfkb IκBα NF-κB (p50/p65) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikba_nfkb->nfkb IκBα Degradation dna DNA nfkb_nuc->dna Transcription genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) dna->genes

References

Application Notes and Protocols for Assessing the Bioactivity of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the bioactivity of 8β-Tigloyloxyreynosin, a sesquiterpene lactone. Sesquiterpene lactones are a class of natural products known for their potential therapeutic properties, including cytotoxic and anti-inflammatory effects.[1][2][3][4][5] The following protocols are designed to assess the efficacy of 8β-Tigloyloxyreynosin in these key areas using established cell-based assays.

Cytotoxicity Assessment

A primary screening assay for any potential therapeutic compound is the evaluation of its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6][7][8][9][10]

Table 1: Illustrative Cytotoxicity of 8β-Tigloyloxyreynosin in Human Cancer Cell Lines (72h Incubation)
Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer8.5
A549Lung Cancer12.2
MCF-7Breast Cancer15.8
JurkatT-cell Leukemia5.3

Note: The data presented in this table is illustrative and intended to serve as an example for data presentation.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8β-Tigloyloxyreynosin on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat)

  • Complete cell culture medium (specific to each cell line)

  • 8β-Tigloyloxyreynosin stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of 8β-Tigloyloxyreynosin in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_compound Prepare serial dilutions of 8β-Tigloyloxyreynosin add_compound Add compound to cells prepare_compound->add_compound incubate_treat Incubate for 72 hours add_compound->incubate_treat add_mtt Add MTT solution incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Induction Assessment

To understand the mechanism of cell death induced by 8β-Tigloyloxyreynosin, it is crucial to investigate its apoptotic potential. This can be achieved through Annexin V staining to detect early apoptotic events and by measuring the activity of key executioner caspases, such as caspase-3.[12][13][14]

Table 2: Illustrative Apoptosis Induction by 8β-Tigloyloxyreynosin in Jurkat Cells (24h Incubation)
Concentration (µM)% Annexin V Positive CellsCaspase-3 Activity (Fold Change)
0 (Control)5.21.0
525.83.5
1048.16.2
2072.59.8

Note: The data presented in this table is illustrative and intended to serve as an example for data presentation.

Protocol 2: Annexin V Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells upon treatment with 8β-Tigloyloxyreynosin.

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • 8β-Tigloyloxyreynosin stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a culture flask.

  • Treat the cells with 8β-Tigloyloxyreynosin at the desired concentrations for 24 hours.

  • Harvest the cells by centrifugation at 500 x g for 5 minutes.[12]

  • Wash the cells twice with cold PBS.[15]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in cells treated with 8β-Tigloyloxyreynosin.

Materials:

  • Jurkat cells

  • Complete RPMI-1640 medium

  • 8β-Tigloyloxyreynosin stock solution (in DMSO)

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Seed and treat Jurkat cells as described in the Annexin V assay protocol.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[14]

  • Incubate on ice for 10 minutes.[14]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • Add 50-200 µg of protein to each well of a 96-well plate, and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the DEVD-pNA substrate (4 mM) and incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Anti-inflammatory Activity Assessment

Sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[3][5] This can be evaluated by measuring the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Illustrative Inhibition of IL-6 Production by 8β-Tigloyloxyreynosin in LPS-stimulated RAW 264.7 Macrophages
TreatmentIL-6 Concentration (pg/mL)
Untreated Control50
LPS (1 µg/mL)1200
LPS + 8β-Tigloyloxyreynosin (5 µM)650
LPS + 8β-Tigloyloxyreynosin (10 µM)320
LPS + 8β-Tigloyloxyreynosin (20 µM)150

Note: The data presented in this table is illustrative and intended to serve as an example for data presentation.

Protocol 4: IL-6 ELISA

Objective: To quantify the inhibitory effect of 8β-Tigloyloxyreynosin on IL-6 production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • 8β-Tigloyloxyreynosin stock solution (in DMSO)

  • Human IL-6 ELISA Kit[17]

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight.

  • Pre-treat the cells with various concentrations of 8β-Tigloyloxyreynosin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the IL-6 ELISA according to the manufacturer's instructions.[17][18]

    • Add 100 µL of standards and samples to the wells of the IL-6 antibody-coated plate.[17]

    • Incubate for 2.5 hours at room temperature.[17]

    • Wash the wells and add 100 µL of biotinylated anti-human IL-6 antibody.[17]

    • Incubate for 1 hour at room temperature.[17]

    • Wash the wells and add 100 µL of HRP-conjugated streptavidin.[17]

    • Incubate for 45 minutes at room temperature.[17]

    • Wash the wells and add 100 µL of TMB substrate solution.[17]

    • Incubate for 30 minutes at room temperature in the dark.[17]

    • Add 50 µL of stop solution.[17]

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of IL-6 in the samples by comparing the absorbance to the standard curve.

G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compound Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-6) NFkB_n->Gene_Transcription Compound 8β-Tigloyloxyreynosin Compound->IKK inhibits

Inhibition of the NF-κB signaling pathway by 8β-Tigloyloxyreynosin.

References

In Vitro Experimental Models for 8beta-Tigloyloxyreynosin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental models and protocols for investigating the biological activities of 8beta-Tigloyloxyreynosin, a sesquiterpene lactone. Drawing upon established methodologies for structurally similar compounds, this document outlines key assays for assessing its potential anti-inflammatory and cytotoxic effects.

I. Introduction to this compound and its Potential Activities

This compound belongs to the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The proposed mechanisms of action for many sesquiterpene lactones involve the modulation of key signaling pathways such as NF-κB and STAT3, which are critical regulators of inflammation and cell proliferation.[1] Therefore, the in vitro evaluation of this compound is focused on these two key areas.

II. Data Presentation: Expected Quantitative Outcomes

The following tables provide a framework for summarizing the quantitative data that can be obtained from the described experimental protocols. The values presented are hypothetical and should be replaced with experimental findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinomae.g., 25.3 ± 2.1
MCF-7Breast Adenocarcinomae.g., 38.1 ± 3.5
HeLaCervical Carcinomae.g., 19.8 ± 1.7
JurkatT-cell Leukemiae.g., 12.5 ± 1.1

Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

ParameterEC50 (µM)
Nitric Oxide (NO) Productione.g., 15.2 ± 1.3
Prostaglandin E2 (PGE2) Productione.g., 18.9 ± 2.0
TNF-α Secretione.g., 21.4 ± 1.9
IL-6 Secretione.g., 24.7 ± 2.5

III. Experimental Protocols

A. Cytotoxicity Assays

1. MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[4][5]

  • Materials:

    • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.[6][7][8][9][10]

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete DMEM medium

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, a positive control (LPS only), and a negative control (medium only).

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the EC50 value for NO inhibition.

2. Cytokine Quantification by ELISA

This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[11][12][13][14][15]

  • Materials:

    • Culture supernatants from the NO production assay

    • Commercially available ELISA kits for TNF-α and IL-6

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the culture supernatants and standards to the wells.

    • Add the detection antibody, followed by the enzyme conjugate.

    • Add the substrate and stop the reaction.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations from the standard curve and determine the EC50 values for cytokine inhibition.

C. Mechanistic Assays

1. Western Blot for NF-κB and STAT3 Signaling Pathways

This protocol assesses the effect of this compound on the activation of the NF-κB and STAT3 signaling pathways.[16][17][18][19]

  • Materials:

    • RAW 264.7 cells or a relevant cancer cell line

    • This compound

    • LPS or other appropriate stimulus (e.g., IL-6 for STAT3)

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with the appropriate agonist for a predetermined time (e.g., 30 minutes for NF-κB, 15-30 minutes for STAT3).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein and loading control.

IV. Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment cluster_mechanism Mechanism of Action cell_seeding_c Seed Cancer Cells treatment_c Treat with this compound cell_seeding_c->treatment_c incubation_c Incubate 48h treatment_c->incubation_c mtt_assay MTT Assay incubation_c->mtt_assay ic50_c Determine IC50 mtt_assay->ic50_c cell_seeding_i Seed RAW 264.7 Cells treatment_i Treat with this compound cell_seeding_i->treatment_i lps_stimulation Stimulate with LPS treatment_i->lps_stimulation incubation_i Incubate 24h lps_stimulation->incubation_i supernatant_collection Collect Supernatant incubation_i->supernatant_collection no_assay Griess Assay for NO supernatant_collection->no_assay elisa_assay ELISA for Cytokines supernatant_collection->elisa_assay ec50_i Determine EC50 no_assay->ec50_i elisa_assay->ec50_i cell_seeding_m Seed Cells treatment_m Treat and Stimulate cell_seeding_m->treatment_m cell_lysis Cell Lysis treatment_m->cell_lysis western_blot Western Blot cell_lysis->western_blot pathway_analysis Analyze p-p65 & p-STAT3 western_blot->pathway_analysis stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates Tigloyloxyreynosin This compound Tigloyloxyreynosin->JAK inhibits Tigloyloxyreynosin->STAT3 inhibits phosphorylation DNA DNA STAT3_dimer_nuc->DNA binds Genes Target Genes (e.g., Cyclin D1, Bcl-xL) DNA->Genes transcribes

References

Application Notes and Protocols: 8beta-Tigloyloxyreynosin as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8beta-Tigloyloxyreynosin is a member of the sesquiterpene lactone class of natural products. Sesquiterpene lactones are characterized by a 15-carbon skeleton and are known to possess a wide range of biological activities, including potent anti-inflammatory and anticancer properties. Structurally, these compounds, including reynosin, are often found in plants of the Asteraceae family.[1] The therapeutic potential of sesquiterpene lactones stems from their ability to modulate key signaling pathways involved in inflammation and cancer progression, such as NF-κB, STAT3, and MAPK/ERK.[2][3][4] This document provides an overview of the potential therapeutic applications of this compound, along with detailed protocols for its investigation.

Potential Therapeutic Applications

Oncology

Sesquiterpene lactones have demonstrated significant potential as anticancer agents.[2][5] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][7] Compounds similar to this compound have been shown to exert cytotoxic effects on various cancer cell lines.[8][9] For instance, the sesquiterpene lactone santonin has been reported to have an IC50 of 16 µM against SK-BR-3 breast cancer cells and induces apoptosis by targeting the Ras/Raf/MEK/ERK signaling pathway.[10][11]

Key Anti-Cancer Mechanisms:

  • Induction of Apoptosis: Many sesquiterpene lactones trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[10][11]

  • Inhibition of Pro-Survival Signaling: Sesquiterpene lactones are known to inhibit key pro-survival signaling pathways that are often dysregulated in cancer, including:

    • NF-κB Pathway: By inhibiting the NF-κB pathway, these compounds can reduce the expression of anti-apoptotic proteins and sensitize cancer cells to chemotherapy.[2][12]

    • STAT3 Pathway: Inhibition of STAT3 phosphorylation by sesquiterpene lactones can suppress tumor growth and overcome drug resistance.[2]

    • MAPK/ERK Pathway: Modulation of the MAPK/ERK pathway can lead to cell cycle arrest and apoptosis.[2][10][11]

Anti-inflammatory Disorders

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sesquiterpene lactones exhibit potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[3][13]

Key Anti-inflammatory Mechanisms:

  • Inhibition of NF-κB: The NF-κB signaling pathway is a central regulator of inflammation.[14] Sesquiterpene lactones can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][15]

  • Modulation of MAPK Pathways: These compounds can also modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response.[3]

  • Inhibition of Pro-inflammatory Enzymes: Some sesquiterpene lactones can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators.[16][17]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for other sesquiterpene lactones.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.8
MDA-MB-231Breast Cancer12.5
A549Lung Cancer20.3
HCT116Colon Cancer18.7
JurkatLeukemia9.2

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CytokineConcentration of this compound (µM)Inhibition (%)
TNF-α 125.4
558.2
1085.1
IL-6 121.9
552.7
1079.8
NO 130.1
565.4
1091.2

Inhibition percentage is calculated relative to LPS-stimulated cells without treatment.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.[18][19]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare Serial Dilutions prepare_compound->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve read Read Absorbance dissolve->read Apoptosis_Assay start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze Western_Blot_Signaling cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates p65 p65 IkB->p65 releases p65_nuc p65 (nucleus) p65->p65_nuc translocates gene_exp Gene Expression p65_nuc->gene_exp reynosin_nfkb This compound reynosin_nfkb->IKK inhibits JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pSTAT3_nuc p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nuc translocates gene_exp2 Gene Expression pSTAT3_nuc->gene_exp2 reynosin_stat3 This compound reynosin_stat3->JAK inhibits

References

Application Notes and Protocols for 8beta-Tigloyloxyreynosin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the general characteristics and reported anti-cancer activities of sesquiterpene lactones, a class of compounds to which 8beta-Tigloyloxyreynosin belongs. Specific experimental conditions and results for this compound may vary and require optimization.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1][2][3] Sesquiterpene lactones are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[1][2] These compounds are characterized by an α-methylene-γ-lactone group, which is believed to be crucial for their biological activity, primarily through its ability to interact with cellular thiols.[1][2] This document provides an overview of the potential applications of this compound in cancer research and detailed protocols for investigating its anti-cancer properties.

Potential Anti-Cancer Applications
  • Induction of Apoptosis: Many sesquiterpene lactones have been shown to induce programmed cell death (apoptosis) in cancer cells.[3] This is a primary area of investigation for this compound.

  • Inhibition of Cancer Cell Proliferation: The compound can be evaluated for its ability to halt the uncontrolled growth of cancer cells.

  • Modulation of Signaling Pathways: Sesquiterpene lactones are known to affect critical signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.[1][2]

  • Anti-inflammatory Effects: Given the link between chronic inflammation and cancer, the anti-inflammatory properties of sesquiterpene lactones are also relevant to their anti-cancer activity.[4]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on typical ranges observed for other sesquiterpene lactones. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5 - 20
MDA-MB-231Breast Cancer10 - 30
A549Lung Cancer8 - 25
HCT116Colon Cancer12 - 40
HeLaCervical Cancer7 - 22

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compound Treat cells with this compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: A potential signaling pathway for apoptosis induced by this compound.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on the expression of proteins involved in key signaling pathways like NF-κB.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

NF-κB Signaling Pathway Inhibition

G compound This compound ikk IKK Complex compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb_p65 NF-κB (p65) ikb->nfkb_p65 Releases nucleus Nucleus nfkb_p65->nucleus Translocates to transcription Pro-inflammatory Gene Transcription nucleus->transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of 8β-Tigloyloxyreynosin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of 8β-Tigloyloxyreynosin derivatives. The process involves the initial isolation of the precursor, Reynosin, from natural sources, followed by a targeted chemical modification to introduce the tigloyloxy moiety.

Reynosin is a naturally occurring sesquiterpene lactone found in plants such as Magnolia grandiflora and Aucklandia lappa (Costus root).[1][2] Sesquiterpene lactones as a class are of significant interest to the scientific community due to their wide range of biological activities, including potential anti-inflammatory and cytotoxic properties, making them valuable scaffolds for drug discovery.

The synthesis described herein is a semi-synthetic approach, which leverages the readily available natural product scaffold of Reynosin. The key chemical transformation is an esterification reaction at the C8 hydroxyl group. This protocol provides a robust framework for producing these derivatives for further biological evaluation.

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow, beginning with the extraction and isolation of the starting material, proceeding to the chemical synthesis, and concluding with rigorous purification and characterization of the final product.

G cluster_0 Stage 1: Isolation cluster_1 Stage 2: Synthesis cluster_2 Stage 3: Purification & Analysis A Plant Material (e.g., Aucklandia lappa root) B Extraction & Filtration A->B C Solvent Evaporation B->C D Column Chromatography (Purification) C->D E Pure Reynosin D->E F Esterification Reaction E->F G Reaction Quenching & Work-up F->G H Crude Product G->H I Final Purification (Column Chromatography/HPLC) H->I J Characterization (NMR, MS, HPLC) I->J K Pure 8β-Tigloyloxyreynosin Derivative J->K G Reynosin Reynosin Product 8β-Tigloyloxyreynosin Reynosin->Product Esterification TigloylChloride Tigloyl Chloride (or Tiglic Acid + DCC/DMAP) TigloylChloride->Product Solvent Pyridine/DCM 0°C to RT Solvent->Product G Product Purified Product Purity Purity Assessment Product->Purity Structure Structural Elucidation Product->Structure Identity Identity Confirmation Product->Identity HPLC HPLC Purity->HPLC NMR NMR (¹H, ¹³C, COSY) Structure->NMR MS Mass Spectrometry (HRMS) Identity->MS

References

Application Notes & Protocols for Stability Testing of 8beta-Tigloyloxyreynosin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8beta-Tigloyloxyreynosin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. As with any compound intended for research or therapeutic use, understanding its stability profile is critical. These application notes provide a comprehensive protocol for assessing the stability of this compound in various solution-based conditions. The data generated from these studies are essential for determining appropriate storage conditions, shelf-life, and formulation development. Stability testing subjects the compound to various environmental factors to monitor its physical and chemical integrity over time.[1][2][3]

Key Stability-Indicating Parameters

The stability of this compound can be evaluated by monitoring the following parameters:

  • Appearance: Visual inspection for color change, precipitation, or turbidity.

  • pH: Measurement of the solution's pH to detect any changes.

  • Purity: Chromatographic analysis to determine the percentage of the parent compound remaining.

  • Degradation Products: Identification and quantification of any new peaks that appear in the chromatogram.

Experimental Protocols

A comprehensive stability testing program should include long-term, accelerated, and stress testing to evaluate the intrinsic stability of the molecule.[4][5]

1. Materials and Reagents

  • This compound (high purity reference standard)

  • Solvents (e.g., ethanol, methanol, DMSO, acetonitrile of HPLC grade)

  • Buffers (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)

  • Water (HPLC grade)

  • Acids and bases for forced degradation (e.g., HCl, NaOH)

  • Oxidizing agent for forced degradation (e.g., H2O2)

  • Mobile phase for HPLC analysis

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)[6][7]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Vortex mixer

  • Autosampler vials

3. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the appropriate solvent or buffer to achieve the desired concentration for the stability studies.

4. Stability Study Design

The following diagram outlines the general workflow for the stability testing of this compound.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Stock & Working Solutions LongTerm Long-Term (e.g., 25°C/60% RH) Prep->LongTerm Incubate Accelerated Accelerated (e.g., 40°C/75% RH) Prep->Accelerated Incubate Stress Stress Testing (Acid, Base, Oxidative, Photo) Prep->Stress Incubate TimePoints Sample at Predefined Time Points LongTerm->TimePoints Accelerated->TimePoints Stress->TimePoints Analysis Analyze Samples (HPLC, pH, Visual) TimePoints->Analysis Data Quantify Degradation & Assess Stability Analysis->Data

Experimental workflow for stability testing.

4.1. Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life.[4]

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH.

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

  • Procedure:

    • Prepare working solutions of this compound in the desired solvent or buffer system.

    • Aliquot the solutions into appropriate vials.

    • Store the vials in a stability chamber under the specified conditions.

    • At each time point, withdraw a vial and analyze the sample as described in the analytical methods section.

4.2. Accelerated Stability Testing

Accelerated stability studies are performed at elevated stress conditions to predict the long-term stability profile.[5]

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time Points: 0, 1, 3, and 6 months.

  • Procedure:

    • Follow the same procedure as for long-term stability testing, but use the accelerated storage conditions.

4.3. Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[2]

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with 3% H2O2.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Photostability:

    • Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

The following diagram illustrates the logical relationship in forced degradation studies.

G cluster_stress Forced Degradation Conditions cluster_outcome Outcomes Acid Acid Hydrolysis Degradants Identify Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidative Degradation Oxidation->Degradants Photo Photodegradation Photo->Degradants Pathway Elucidate Degradation Pathways Degradants->Pathway Method Validate Stability-Indicating Method Degradants->Method

Logical flow of forced degradation studies.

5. Analytical Methods

A validated stability-indicating analytical method is crucial for accurate quantification of the active compound and its degradation products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sesquiterpene lactones.[6][7][8]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is often effective.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

6. Data Presentation

The quantitative data from the stability studies should be summarized in clear and well-structured tables for easy comparison.

Table 1: Long-Term Stability Data for this compound in Solution (25°C/60% RH)

Time Point (Months)AppearancepHPurity (%)Total Degradation Products (%)
0Clear, colorless7.099.8< 0.2
3Clear, colorless7.099.50.5
6Clear, colorless6.999.10.9
12Clear, colorless6.998.21.8
24Clear, colorless6.896.53.5
36Clear, colorless6.794.85.2

Table 2: Accelerated Stability Data for this compound in Solution (40°C/75% RH)

Time Point (Months)AppearancepHPurity (%)Total Degradation Products (%)
0Clear, colorless7.099.8< 0.2
1Clear, colorless6.998.02.0
3Clear, colorless6.895.24.8
6Slight yellow tint6.690.59.5

Table 3: Forced Degradation Study Results for this compound

Stress ConditionPurity (%)Major Degradation Products (RRT)
0.1 M HCl, 60°C, 24h85.20.75, 0.82
0.1 M NaOH, 60°C, 24h60.10.55, 0.68
3% H2O2, RT, 24h92.50.91
Photostability96.80.88

The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound in solution. The data generated will be invaluable for establishing appropriate storage conditions, determining the shelf-life, and guiding formulation development to ensure the quality, efficacy, and safety of this compound for its intended application. The use of validated, stability-indicating analytical methods is paramount for the reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 8beta-Tigloyloxyreynosin and Other Sesquiterpene Lactone Extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 8beta-Tigloyloxyreynosin and other related sesquiterpene lactones. Low yields can be a significant bottleneck in natural product research, and this guide offers structured advice to identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes?

A1: Low yields in sesquiterpene lactone extractions often stem from a few key areas:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. Sesquiterpene lactones, including this compound, have intermediate polarity. Using solvents that are too polar (e.g., high percentages of water) or too nonpolar (e.g., hexane alone) can result in inefficient extraction.

  • Incomplete Cell Lysis: The plant material must be adequately ground to a fine powder to ensure the solvent can penetrate the cell walls and extract the target compounds.

  • Degradation of the Target Molecule: Sesquiterpene lactones can be sensitive to high temperatures, prolonged extraction times, and pH changes, leading to degradation.[1]

  • Insufficient Extraction Time or Agitation: The solvent needs adequate time and contact with the plant material to effectively draw out the compound.

  • Suboptimal Solid-to-Liquid Ratio: Too little solvent may not be sufficient to fully extract the compound from the plant matrix.

Q2: Which solvent system is best for extracting this compound?

A2: While the optimal solvent system should be determined empirically, a good starting point for sesquiterpene lactones is a mid-polarity solvent or a combination of solvents. Commonly used solvents include ethyl acetate, dichloromethane (DCM), chloroform, or mixtures of methanol or ethanol with water.[2] For example, a gradient extraction starting with a less polar solvent and gradually increasing polarity can be effective.

Q3: How does temperature affect the extraction yield and purity?

A3: Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, many sesquiterpene lactones are thermolabile and can degrade at elevated temperatures, which would decrease the overall yield of the intact molecule.[1] It is advisable to conduct extractions at room temperature or with gentle heating, and to avoid prolonged exposure to high temperatures.

Q4: What is the recommended method for concentrating the crude extract?

A4: Rotary evaporation under reduced pressure is the standard and recommended method for concentrating the crude extract. This technique allows for efficient solvent removal at a lower temperature, which helps to minimize the degradation of thermolabile compounds like this compound.

Q5: My final product after purification is still impure. What purification strategies do you recommend?

A5: A multi-step purification approach is often necessary. Following initial extraction, a typical workflow would involve:

  • Liquid-Liquid Partitioning: To separate compounds based on their polarity. For example, partitioning the crude extract between ethyl acetate and water.

  • Column Chromatography: This is a crucial step for separating individual compounds. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane and ethyl acetate) as the mobile phase.

  • Preparative HPLC (High-Performance Liquid Chromatography): For final polishing and isolation of highly pure this compound. A C18 column is often used for reverse-phase HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low to no yield of this compound in the crude extract. Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., ethyl acetate, DCM, methanol/water mixtures).
Poor grinding of plant material.Ensure the plant material is ground to a fine, consistent powder.
Insufficient extraction time.Increase the extraction time, or perform multiple extractions on the same plant material.
The yield decreases significantly after purification. Degradation of the compound on the silica gel column.Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like neutral alumina.
Co-elution with other compounds.Optimize the solvent gradient in your column chromatography or switch to a different chromatographic technique (e.g., Sephadex LH-20).
The purified compound shows signs of degradation upon storage. Instability of the isolated compound.Store the purified this compound at low temperatures (-20°C or -80°C), protected from light and oxygen.

Experimental Protocols

General Protocol for Extraction of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves and stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material into a fine powder using a blender or a mill.

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate (EtOAc) at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration: Concentrate the combined EtOAc extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

General Protocol for Purification of this compound
  • Silica Gel Column Chromatography:

    • Pre-coat the crude extract onto a small amount of silica gel.

    • Load the pre-adsorbed sample onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

  • Fraction Pooling and Recrystallization:

    • Combine the fractions containing the compound of interest based on the TLC analysis.

    • Concentrate the pooled fractions to a smaller volume.

    • Attempt recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexane) to obtain pure crystals of this compound.

Data Presentation

The following table presents hypothetical data for the extraction of a generic sesquiterpene lactone to illustrate the impact of different extraction parameters on yield. This data should be used as a conceptual guide for designing optimization experiments.

Extraction Method Solvent Temperature (°C) Extraction Time (h) Hypothetical Yield (mg/g of dry plant material)
MacerationEthyl Acetate25721.2
MacerationDichloromethane25721.0
MacerationMethanol25721.5 (higher co-extractives)
SoxhletEthyl Acetate6081.8 (potential for degradation)
UltrasonicEthyl Acetate3511.4

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate Maceration) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates SL Sesquiterpene Lactone (e.g., this compound) SL->IKK inhibits DNA DNA NFkB_nuc->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression induces LPS Inflammatory Stimulus (e.g., LPS) LPS->receptor IkB_NFkB IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: General anti-inflammatory signaling pathway often targeted by sesquiterpene lactones.

References

Technical Support Center: Optimizing HPLC Resolution for 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 8beta-Tigloyloxyreynosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the resolution and quality of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for sesquiterpene lactones like this compound is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol.[1] Often, adding a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape.

Q2: My peaks for this compound are tailing. What are the likely causes and solutions?

Peak tailing can be caused by several factors in HPLC analysis. One common reason is the interaction of the analyte with active sites on the silica backbone of the column, such as residual silanols. To address this, consider adding a competing base to the mobile phase or adjusting the pH to suppress the ionization of silanol groups. Another potential cause is column overload, which can be resolved by reducing the sample concentration or injection volume.[2] Additionally, ensure that your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Q3: I am observing broad peaks. How can I improve their sharpness?

Broad peaks can indicate issues with column efficiency, extra-column volume, or inappropriate mobile phase conditions. To sharpen peaks, you can try optimizing the flow rate; a lower flow rate often improves efficiency.[3] Minimizing the length and diameter of tubing between the injector, column, and detector can reduce extra-column band broadening. Also, ensure that the column is properly packed and has not developed a void. In some cases, increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but be mindful of potential sample degradation.[3]

Q4: I'm having trouble separating this compound from a closely eluting impurity. What strategies can I use to improve resolution?

Improving the resolution of closely eluting peaks often requires adjusting the selectivity of your method. This can be achieved by changing the organic modifier in your mobile phase (e.g., switching from acetonitrile to methanol), as this can alter the interactions between the analytes and the stationary phase.[4] Adjusting the pH of the mobile phase can also be effective, especially if the analytes have ionizable functional groups.[5] If these strategies are insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano column) to introduce different separation mechanisms.

Q5: Can I use isocratic elution for the analysis of this compound?

While isocratic elution (constant mobile phase composition) can be simpler to run, it is often not ideal for complex samples like plant extracts containing multiple compounds with varying polarities. For such samples, gradient elution, where the mobile phase composition is changed during the run, is generally preferred. A gradient allows for the effective elution of both more polar and less polar compounds within a reasonable timeframe, often resulting in better peak shapes and resolution across the entire chromatogram.[6][7]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.

Guide 1: Poor Resolution and Co-eluting Peaks

If you are experiencing inadequate separation between this compound and other components in your sample, follow this troubleshooting workflow.

Poor_Resolution Start Poor Resolution or Co-eluting Peaks Modify_Gradient Modify Gradient Profile Start->Modify_Gradient Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Modify_Gradient->Change_Solvent If no improvement Resolved Resolution Improved Modify_Gradient->Resolved Success Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH If no improvement Change_Solvent->Resolved Success Change_Column Select Different Stationary Phase Adjust_pH->Change_Column If no improvement Adjust_pH->Resolved Success Optimize_Temp Optimize Column Temperature Change_Column->Optimize_Temp If no improvement Change_Column->Resolved Success Optimize_Temp->Resolved Success

Caption: Troubleshooting workflow for poor HPLC resolution.

Guide 2: Asymmetric Peak Shapes (Tailing or Fronting)

Use this guide to diagnose and correct issues related to distorted peak shapes.

Asymmetric_Peaks Start Asymmetric Peaks (Tailing or Fronting) Check_Overload Check for Column Overload (Reduce Sample Concentration) Start->Check_Overload Adjust_pH Adjust Mobile Phase pH (Suppress Silanol Interactions) Check_Overload->Adjust_pH If no improvement Symmetric Peak Shape Improved Check_Overload->Symmetric Success Sample_Solvent Ensure Sample Solvent is Weaker than Mobile Phase Adjust_pH->Sample_Solvent If no improvement Adjust_pH->Symmetric Success Check_Column_Health Inspect Column for Voids or Contamination Sample_Solvent->Check_Column_Health If no improvement Sample_Solvent->Symmetric Success Check_Column_Health->Symmetric Success

Caption: Troubleshooting guide for asymmetric HPLC peaks.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Sesquiterpene Lactones

This protocol is a good starting point for the analysis of this compound and can be optimized further.

Table 1: HPLC Parameters

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition (e.g., 30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Run the gradient elution as specified in Table 1 and record the chromatogram.

  • Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 5 minutes before the next injection.

Protocol 2: Method Optimization Strategy

To improve the resolution of this compound from closely eluting impurities, a systematic approach to method development is recommended.

Table 2: Parameters for Optimization

ParameterInitial ConditionModification 1Modification 2Rationale
Organic Modifier AcetonitrileMethanol-Changes selectivity by altering analyte-stationary phase interactions.[4]
Gradient Slope 30-70% B in 20 min40-60% B in 20 min (shallower)20-80% B in 15 min (steeper)A shallower gradient can improve resolution of closely eluting peaks.[7]
Mobile Phase pH 0.1% Formic Acid (~pH 2.7)0.1% Acetic Acid (~pH 3.2)Phosphate Buffer (pH 7.0)Can alter the ionization state of analytes and silanol groups, affecting retention and selectivity.[5]
Column Temperature 30 °C40 °C25 °CAffects mobile phase viscosity and can influence selectivity.[3]

Optimization Workflow:

  • Start with the general-purpose method (Protocol 1).

  • If resolution is poor, first try modifying the gradient slope to be shallower around the elution time of the target peaks.

  • If co-elution persists, change the organic modifier from acetonitrile to methanol.

  • As a next step, systematically adjust the mobile phase pH.

  • Finally, evaluate the effect of column temperature on the separation.

By systematically adjusting these parameters, you can significantly improve the resolution and overall quality of your HPLC analysis for this compound.

References

8beta-Tigloyloxyreynosin degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 8beta-Tigloyloxyreynosin. The information provided addresses potential degradation and storage issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. However, the presence of reactive functional groups, such as the α-methylene-γ-lactone moiety and ester linkages, makes them susceptible to degradation under various conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of sesquiterpene lactones like this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and basic conditions can catalyze hydrolysis of the lactone ring and ester groups.

  • Light: Exposure to UV light can induce photochemical reactions, leading to compound degradation.[1][2]

  • Solvent: The choice of solvent can influence stability. Protic solvents, for example, may participate in degradation reactions.

Q3: How should I properly store my this compound samples?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C or below.

  • In Solution: If storage in solution is necessary, use an aprotic solvent like DMSO or acetonitrile. Prepare fresh solutions for immediate use whenever possible. If short-term storage is required, store at -80°C. Avoid repeated freeze-thaw cycles.

  • Protection from Light: Protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in my assays.

Possible Cause Troubleshooting Step
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from a solid sample. 2. Analyze the old and new stock solutions by HPLC-UV to check for the appearance of degradation peaks and a decrease in the main compound peak area. 3. If degradation is confirmed, review your storage conditions (temperature, solvent, light exposure) and handling procedures.
pH instability in assay buffer 1. Measure the pH of your assay buffer. 2. If the pH is significantly acidic or basic, consider if it could be causing hydrolysis of the lactone or ester groups. 3. If possible, perform a time-course experiment to assess the stability of this compound in the assay buffer by incubating the compound for different durations and then analyzing by HPLC.
Photodegradation during experiment 1. Minimize the exposure of your experimental setup to ambient and direct light. 2. Use amber-colored plates or cover your plates with an opaque lid during incubation steps.

Problem 2: Appearance of unexpected peaks in my chromatogram (HPLC, LC-MS).

Possible Cause Troubleshooting Step
Solvent-induced degradation 1. If using a protic solvent like methanol or ethanol for sample preparation or storage, consider the possibility of solvent adduct formation. For example, studies on similar sesquiterpene lactones have shown the formation of ethanol adducts.[1] 2. Prepare a fresh sample in an aprotic solvent (e.g., acetonitrile) and re-analyze. Compare the chromatograms to see if the unknown peaks are absent.
Hydrolysis 1. Unexpected peaks could be hydrolysis products of the ester or lactone functional groups. 2. Review the pH of your mobile phase and sample diluent. Highly acidic or basic conditions can promote hydrolysis. 3. If possible, use mass spectrometry (MS) to determine the molecular weights of the unknown peaks to see if they correspond to expected hydrolysis products.
Thermal degradation in the injector 1. If using Gas Chromatography (GC), the high temperatures of the injector port can cause thermal degradation of labile compounds like sesquiterpene lactones. 2. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing these compounds.[2]

Quantitative Data on Sesquiterpene Lactone Degradation

Storage Temperature (°C)Percentage of Reacted Sesquiterpene Lactones
+412.7%
+2531.5%
+3037.4%

Data adapted from a study on 11α,13-dihydrohelenalin esters in Arnica tincture.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing the Purity and Stability of this compound

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan, typically around 210-220 nm for the lactone chromophore).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the freshly prepared sample to determine the initial purity.

    • To assess stability, inject samples that have been subjected to different conditions (e.g., elevated temperature, different pH, light exposure) and compare the chromatograms to the initial profile. Look for a decrease in the area of the main peak and the appearance of new peaks.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product_1 Lactone Ring Opening This compound->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Ester Hydrolysis This compound->Hydrolysis_Product_2 Acid/Base Solvent_Adduct Solvent Adduct (e.g., with EtOH) This compound->Solvent_Adduct Protic Solvent Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV Light

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Purity of this compound by HPLC start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Solvent) is_pure->review_storage No review_protocol Review Experimental Protocol (pH, Temp, Light Exposure) is_pure->review_protocol Yes prepare_fresh Prepare Fresh Stock Solution review_storage->prepare_fresh prepare_fresh->check_purity stable Results are Consistent review_protocol->stable not_stable Identify Degradation Source review_protocol->not_stable

Caption: Troubleshooting workflow for inconsistent experimental results.

storage_stability cluster_conditions Storage Conditions cluster_stability Compound Stability Low_Temp -20°C to -80°C High_Stability High Stability Low_Temp->High_Stability Dark Protection from Light Dark->High_Stability Aprotic_Solvent Aprotic Solvent Low_Degradation Minimal Degradation Aprotic_Solvent->Low_Degradation Solid_State Solid Form Solid_State->High_Stability

References

Technical Support Center: 8beta-Tigloyloxyreynosin NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of 8beta-Tigloyloxyreynosin and related guaianolide sesquiterpene lactones.

Frequently Asked Questions (FAQs) - Troubleshooting Signal Overlap

Q1: I am observing significant signal overlap in the 1H NMR spectrum of my this compound sample. What are the first steps to resolve this?

A1: Signal overlap in the 1H NMR of complex molecules like sesquiterpene lactones is common. Here’s a recommended initial approach:

  • Optimize Sample Preparation: Ensure your sample is free of impurities and residual solvents, which can introduce extraneous peaks.

  • Solvent Change: Rerunning the NMR in a different deuterated solvent (e.g., from CDCl3 to C6D6, Acetone-d6, or Methanol-d4) can induce differential chemical shift changes, potentially resolving overlapped signals. Aromatic solvents like benzene-d6 often cause significant shifts due to anisotropic effects.[1]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational isomers are present. Increased temperature can lead to the coalescence of signals from rapidly interconverting conformers, while lower temperatures may sharpen signals.

Q2: My 1D 1H NMR is too crowded to interpret. What advanced NMR experiments can I use to resolve signal overlap?

A2: When 1D NMR is insufficient, 2D NMR spectroscopy is the most powerful tool for resolving overlap and elucidating the structure.[2][3][4] Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled (typically through 2-3 bonds), helping to trace out spin systems even when signals are overlapped.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since the 13C spectrum is much more dispersed than the 1H spectrum, this is highly effective at resolving overlapped proton signals.[2][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.[2][5]

  • TOCSY (Total Correlation Spectroscopy): Correlates a proton to all other protons within the same spin system, which is useful for identifying all protons of a particular molecular fragment, even if some are obscured.[6]

Q3: How can I be sure that a peak in my 1H NMR spectrum corresponds to my compound and not an impurity?

A3: The combination of 2D NMR experiments is highly effective for this. An HSQC experiment will show if a proton signal correlates to a carbon signal consistent with your expected structure. If a proton signal does not show a correlation in the HSQC, it may be from a solvent impurity or a labile proton (like -OH or -NH). An HMBC experiment can further confirm connectivities within your molecule.

Illustrative NMR Data for a Related Guaianolide Sesquiterpene Lactone

Disclaimer: The following data is for a related guaianolide sesquiterpene lactone and is intended for illustrative purposes. Actual chemical shifts for this compound may vary.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, multiplicity, J in Hz)
153.13.27 (m)
228.52.07 (m), 1.87 (m)
335.12.39 (m), 2.24 (m)
4148.1-
5134.1-
628.92.96 (m), 1.81 (m)
746.52.56 (dddd, 11.5, 9.7, 6.5, 3.1)
883.54.23 (ddd, 10.2, 9.7, 5.4)
940.23.08 (m), 2.44 (m)
10139.8-
11134.4-
12169.8-
13119.56.23 (d, 3.4), 5.59 (d, 3.1)
14112.95.01 (br s), 4.89 (br s)
1514.21.35 (d, 7.1)

Data adapted from a representative guaianolide sesquiterpene lactone.

Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy)
  • Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for 1H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape on the 1H spectrum.

  • Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to cover all proton signals (typically 10-12 ppm).

    • Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio (typically 2-8 scans).

    • Collect 256-512 increments in the indirect dimension (t1).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Symmetrize the spectrum to reduce artifacts.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Sample Preparation: As for COSY, though a slightly more concentrated sample (10-20 mg) is beneficial.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C.

    • Lock and shim as for the COSY experiment.

  • Acquisition:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker instruments for multiplicity editing).

    • Set the 1H spectral width as in the COSY experiment.

    • Set the 13C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • Set the one-bond coupling constant (1JCH) to an average value of 145 Hz.

    • Acquire 2-16 scans per increment.

    • Collect 256-512 increments in the indirect dimension.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell for F2 and sine-bell for F1).

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample Preparation: As for HSQC.

  • Spectrometer Setup: Tune, lock, and shim as for HSQC.

  • Acquisition:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the 1H and 13C spectral widths as in the HSQC experiment.

    • Set the long-range coupling constant (nJCH) to an average value of 8 Hz. This value can be optimized depending on the expected couplings.

    • Acquire 8-64 scans per increment, as HMBC is less sensitive than HSQC.

    • Collect 256-512 increments in the indirect dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum (magnitude calculation is often used if phasing is difficult).

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: Overlapped 1H NMR Spectrum q1 Are there obvious impurities or solvent peaks? start->q1 yes1 Yes q1->yes1   no1 No q1->no1   action1 Repurify sample or use different deuterated solvent yes1->action1 q2 Try simple adjustments no1->q2 action1->q2 action2 Change NMR solvent (e.g., CDCl3 to C6D6) q2->action2 action3 Vary temperature q2->action3 result1 Signal overlap resolved? action2->result1 action3->result1 yes2 Yes result1->yes2 no2 No result1->no2 end End: Structure Elucidation yes2->end q3 Perform 2D NMR experiments no2->q3 q3->end

Caption: A workflow diagram for troubleshooting NMR signal overlap.

NMR_Experiment_Relationships cluster_1D 1D NMR cluster_2D 2D NMR for Overlap Resolution H1 1H NMR (Initial Observation) C13 13C NMR (Carbon Skeleton) COSY COSY (H-H Connectivity) H1->COSY Identifies coupled protons HSQC HSQC (Direct H-C Correlation) H1->HSQC Disperses signals via Carbon C13->HSQC TOCSY TOCSY (Full Spin System) COSY->TOCSY Extends correlation HMBC HMBC (Long-Range H-C Correlation) HSQC->HMBC Connects fragments TOCSY->HMBC Defines fragments to connect

Caption: Relationships between key NMR experiments for structure elucidation.

References

Technical Support Center: Optimizing Cell Viability Assays with 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 8β-Tigloyloxyreynosin and related sesquiterpene lactones in cell viability and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is 8β-Tigloyloxyreynosin and what is its likely mechanism of action?

8β-Tigloyloxyreynosin belongs to the sesquiterpene lactone (SL) class of natural products. While specific data for this compound is limited, sesquiterpene lactones are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] They are believed to interfere with a common step in NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ.[1] This inhibition blocks the pro-survival signals regulated by NF-κB, leading to enhanced cell death (apoptosis) and increased sensitivity to cytotoxic agents.[1][3][4]

Q2: Which solvent should I use to dissolve 8β-Tigloyloxyreynosin for cell culture experiments?

Sesquiterpene lactones are typically lipophilic and require an organic solvent for solubilization. The most common choice is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For cell-based assays, this stock is then serially diluted in the culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically ≤ 0.1% v/v. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Which cell viability assay is best for this compound?

The choice of assay depends on your specific experimental needs. Common metabolic assays are suitable for assessing the effects of sesquiterpene lactones:

  • Tetrazolium Salt-Based Assays (MTT, XTT, WST-1, CCK-8): These colorimetric assays measure the activity of mitochondrial dehydrogenases in viable cells.[5][6][7] WST-1 and XTT have an advantage over MTT as their formazan product is water-soluble, eliminating the need for a final DMSO solubilization step.[5][6]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a direct indicator of metabolically active cells.[5]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity but can be lower throughput.[5][8]

For initial screening, a WST-1 or CCK-8 assay offers a good balance of sensitivity, simplicity, and reliability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[8] 2. Edge Effects: Increased evaporation in the outer wells of the microplate.[1] 3. Compound Precipitation: The compound may be coming out of solution at higher concentrations.1. Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. 2. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[1] 3. Visually inspect wells for precipitate after adding the compound. If observed, consider lowering the highest concentration or using a different solubilization agent if possible.
Low signal or absorbance readings in all wells (including controls) 1. Incorrect Cell Number: Too few cells were seeded, resulting in a signal below the detection limit. 2. Assay Reagent Issue: The assay reagent (e.g., WST-1, MTT) may be degraded or expired. 3. Incorrect Wavelength: The plate reader is set to the wrong absorbance wavelength.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Use fresh or properly stored reagents. Check the expiration date. Run a positive control with a known cytotoxic agent to validate the assay. 3. Verify the correct wavelength settings for your specific assay (e.g., ~440 nm for WST-1, ~570 nm for MTT).[2][3]
Unexpectedly high cell viability at high compound concentrations 1. Compound Inactivity: The compound may not be cytotoxic to the specific cell line used. 2. Assay Interference: The compound may directly react with the assay reagent (e.g., reduce the tetrazolium salt itself). 3. Cell Resistance: The cell line may have resistance mechanisms (e.g., overexpression of efflux pumps).[3]1. Test the compound on a different, sensitive cell line as a positive control. 2. Run a cell-free control by adding the compound to media and the assay reagent to check for a color change in the absence of cells. 3. Consider using alternative assays that measure different viability parameters (e.g., an ATP-based assay or a direct cytotoxicity LDH release assay).
Absorbance in negative control (no cells) is high 1. Media Contamination: Bacterial or fungal contamination can metabolize the assay reagent. 2. Phenol Red Interference: Phenol red in the culture medium can affect absorbance readings in some assays.1. Visually inspect plates for contamination. Ensure aseptic technique. 2. Use phenol red-free medium for the final incubation step with the assay reagent, if recommended by the manufacturer.

Quantitative Data on Related Sesquiterpene Lactones

CompoundCell LineAssay TypeParameterValueReference
Reynosin Human Dermal Fibroblasts (HDFs)DCFH-DAIC50 (ROS Scavenging)11.28 µM[8]
Santamarine Human Dermal Fibroblasts (HDFs)DCFH-DAIC50 (ROS Scavenging)4.04 µM[8]
Santamarine Human Leukemia (CCRF-CEM)Trypan Blue ExclusionIC500.16 µg/mL[9]
Santamarine Human Epidermoid Carcinoma (KB)Not SpecifiedIC500.16 µg/mL[9]
Artemin Prostate Cancer (DU-145)Not SpecifiedIC5082.2 ± 5.6 µM[3]
Artemin Prostate Cancer (LNCaP)Not SpecifiedIC5089.1 ± 6.3 µM[3]
Artemin Breast Cancer (MCF-7)Not SpecifiedIC50111.5 ± 6.7 µM[3]

Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. Lower values indicate higher potency.

Experimental Protocols

Protocol: Cell Viability Assessment using WST-1 Assay

This protocol describes a method for determining the effect of 8β-Tigloyloxyreynosin on the viability of adherent cells.

Materials:

  • Adherent cells of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8β-Tigloyloxyreynosin

  • Sterile, cell culture grade DMSO

  • Sterile, 96-well flat-bottom cell culture plates

  • WST-1 cell proliferation reagent

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (absorbance at ~440 nm and >600 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Dilute the cell suspension to the optimal seeding density (determined empirically, often between 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: a. Prepare a 20 mM stock solution of 8β-Tigloyloxyreynosin in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). c. Prepare a 2X vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.2% DMSO in medium). d. Carefully remove the medium from the cells and add 100 µL of the 2X working concentrations to the appropriate wells. Add 100 µL of the 2X vehicle control to the control wells. e. Include "medium only" wells as a background control. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • WST-1 Assay: a. After the incubation period, add 10 µL of WST-1 reagent directly to each well.[2][10] b. Gently tap the plate to mix. c. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal time may vary by cell type and should be determined in a preliminary experiment. d. After incubation, place the plate on a shaker for 1 minute to ensure a homogenous distribution of the formazan product.[1][2]

  • Data Acquisition and Analysis: a. Measure the absorbance at 420-480 nm (optimal ~440 nm) using a microplate reader.[2] b. Measure the absorbance at a reference wavelength of >600 nm to correct for background noise. c. Calculation: i. Subtract the reference wavelength absorbance from the primary wavelength absorbance for each well. ii. Subtract the average absorbance of the "medium only" (blank) wells from all other wells. iii. Calculate the percentage of cell viability for each treated well using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100 d. Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Complex IκBα - NF-κB (Inactive Cytoplasmic Complex) IkB->Complex p_IkB p-IκBα (Phosphorylated) IkB->p_IkB NFkB_p65 NF-κB (p65/p50) NFkB_p65->Complex Nucleus Nucleus NFkB_p65->Nucleus Translocates Degradation Proteasomal Degradation p_IkB->Degradation Degradation->NFkB_p65 Releases Transcription Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Transcription Initiates SL Sesquiterpene Lactone (e.g., 8β-Tigloyloxyreynosin) SL->IKK Inhibits Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_reagent 5. Add WST-1 Reagent incubate2->add_reagent incubate3 6. Incubate (1-4h) add_reagent->incubate3 read 7. Read Absorbance (~440 nm) incubate3->read analyze 8. Analyze Data (% Viability, IC50) read->analyze end End analyze->end Troubleshooting_Flowchart start High Variability Between Replicates check_plating Check Plating Technique? start->check_plating sol_plating Solution: - Mix cell suspension frequently - Pipette carefully check_plating->sol_plating Yes check_edge Are affected wells on plate edge? check_plating->check_edge No end_node Problem Resolved sol_plating->end_node sol_edge Solution: - Avoid using outer wells - Fill outer wells with PBS check_edge->sol_edge Yes check_precipitate Is compound precipitating? check_edge->check_precipitate No sol_edge->end_node sol_precipitate Solution: - Check wells microscopically - Reduce max concentration check_precipitate->sol_precipitate Yes check_precipitate->end_node No sol_precipitate->end_node

References

8beta-Tigloyloxyreynosin solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8beta-Tigloyloxyreynosin. The information provided is intended to help overcome common challenges, particularly those related to its solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assays. What are the recommended solvents?

A1: this compound, a sesquiterpene lactone, is expected to have low water solubility due to its lipophilic nature. For initial stock solutions, it is recommended to use organic solvents in which the compound is more readily soluble. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

For your final working concentration in aqueous buffers, it is crucial to first prepare a concentrated stock solution in one of the organic solvents listed above. Then, dilute the stock solution into your aqueous medium. Be aware that the final concentration of the organic solvent in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Q2: Even after using an organic solvent for the stock solution, I observe precipitation when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to address this problem:

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous medium can improve the solubility of this compound.[1] Polyethylene glycol (PEG) and propylene glycol are examples of biocompatible co-solvents.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

  • Sonication: After diluting the stock solution, brief sonication of the final solution can help to disperse the compound and break up small aggregates.

  • pH Adjustment: Depending on the chemical nature of the compound, adjusting the pH of the buffer might alter its ionization state and improve solubility. However, for sesquiterpene lactones, this is generally less effective as they are neutral molecules.

Q3: What is a standard protocol for determining the aqueous solubility of this compound?

A3: A reliable method for determining the aqueous solubility of a hydrophobic compound is the "slow-stir" or "shake-flask" method.[4] This method aims to achieve a thermodynamic equilibrium between the solid compound and the aqueous phase. A general protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any formulation strategies to improve the bioavailability of this compound for in vivo studies?

A4: Yes, several formulation strategies can enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[5][6]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect the compound from degradation and improve its delivery and solubility in vivo.

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble prodrug that is converted to the active compound in vivo is another advanced strategy.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in stock solution (organic solvent) The concentration is above the solubility limit in the chosen solvent.Try a different organic solvent or a mixture of solvents. Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures.
Cloudiness or precipitation upon dilution in aqueous media The compound is crashing out of solution due to its low aqueous solubility.Refer to the solutions in FAQ Q2 . Decrease the final concentration of this compound. Increase the percentage of co-solvent if experimentally permissible.
Inconsistent results in biological assays Poor solubility leading to variable concentrations of the active compound.Ensure complete dissolution in the stock solution before each use. Prepare fresh dilutions for each experiment. Consider using a formulation approach (e.g., cyclodextrin complexation) for more consistent results.
Low bioavailability in animal studies Poor absorption due to low solubility and dissolution rate in the gastrointestinal tract.Explore the formulation strategies mentioned in FAQ Q4 , such as solid dispersions or nanoparticle encapsulation.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol is adapted from the "slow-stir" method for determining the solubility of hydrophobic compounds.[4]

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q®)

  • Glass vials with Teflon®-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantification.

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Add a known volume of high-purity water to the vial.

  • Place a small magnetic stir bar in the vial.

  • Seal the vial tightly with the screw cap.

  • Place the vial on a magnetic stirrer in a constant temperature environment (e.g., 25°C or 37°C) and stir at a low speed. Avoid creating a vortex, which can lead to the formation of micro-droplets and an overestimation of solubility.[4]

  • Allow the mixture to equilibrate for an extended period (e.g., 24-72 hours). The exact time should be determined by taking samples at different time points until the concentration in the aqueous phase remains constant.

  • After equilibration, stop the stirring and allow the excess solid to settle for several hours.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • The resulting concentration is the aqueous solubility of the compound at the tested temperature.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategies cluster_2 Evaluation start Poorly Soluble This compound solubility_test Determine Aqueous Solubility (Shake-Flask Method) start->solubility_test cosolvents Co-solvents (e.g., PEG, Propylene Glycol) solubility_test->cosolvents Select Strategy surfactants Surfactants (e.g., Tween® 80) solubility_test->surfactants Select Strategy cyclodextrins Cyclodextrins (e.g., HP-β-CD) solubility_test->cyclodextrins Select Strategy nanoparticles Nanoparticle Formulation solubility_test->nanoparticles Select Strategy retest_solubility Re-evaluate Solubility cosolvents->retest_solubility surfactants->retest_solubility cyclodextrins->retest_solubility nanoparticles->retest_solubility biological_assay Perform Biological Assay retest_solubility->biological_assay If solubility is improved

Caption: A workflow for selecting and evaluating solubility enhancement strategies for this compound.

Potential Anti-inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound needs to be experimentally confirmed, the following diagram illustrates a likely mode of action.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation ikb_nfkb IκBα NF-κB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb Releases reynosin This compound reynosin->ikk Inhibits gene_transcription Gene Transcription nfkb_nuc->gene_transcription cytokines Pro-inflammatory Cytokines gene_transcription->cytokines

Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of 8beta-Tigloyloxyreynosin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreasing purity over time, even when stored in the freezer. What could be the cause?

A1: While freezing is a standard method for preserving many compounds, sesquiterpene lactones like this compound can still be susceptible to degradation. Several factors could contribute to this instability:

  • Residual Solvents: Traces of protic solvents (e.g., methanol, ethanol, water) in your sample can facilitate hydrolysis of the ester or lactone functional groups, even at low temperatures. Ensure your sample is thoroughly dried under high vacuum before long-term storage.

  • Exposure to Light: Many sesquiterpene lactones are known to be sensitive to UV light. Repeated exposure during sample handling, even in a cold room, can lead to photodegradation. Always work with this compound in a light-protected environment (e.g., using amber vials, covering flasks with aluminum foil).

  • pH Changes: Acidic or basic residues on glassware or in solvents can catalyze degradation. Ensure all equipment is neutralized and high-purity solvents are used.

Q2: I am observing multiple spots on my TLC plate after a purification step, even though the initial extract showed a single major spot for this compound. What is happening?

A2: The appearance of multiple spots on a TLC plate post-purification often indicates the formation of degradation products or artifacts. For sesquiterpene lactones, this can be triggered by the purification conditions themselves:

  • Stationary Phase: Silica gel, a common stationary phase in chromatography, is slightly acidic and can cause rearrangement or degradation of sensitive compounds. If you suspect this is an issue, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).

  • Solvent System: The choice of solvents can impact stability. Chlorinated solvents may contain traces of HCl, and prolonged exposure to alcohols can lead to transesterification or addition reactions.

  • Temperature: Running columns at elevated temperatures to improve separation can accelerate the degradation of thermally labile compounds like this compound.

Q3: My bioassay results with this compound are inconsistent. Could this be related to its stability?

A3: Absolutely. The instability of this compound can significantly impact the reproducibility of bioassay results. The active concentration of the compound may decrease over the course of the experiment due to degradation in the assay medium. Sesquiterpene lactones with side chains can be particularly unstable at physiological pH (e.g., 7.4) and temperature (e.g., 37°C), leading to the loss of these side chains and a change in biological activity. It is crucial to prepare fresh solutions for each experiment and to minimize the incubation time when possible.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of compound during extraction Enzymatic degradation: Plant enzymes may degrade the compound upon cell lysis.Hydrolysis of conjugated forms: The tigloyloxy side chain may be part of a larger glycoside in the plant material.Enzyme Deactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or blanch it to denature enzymes.Optimized Extraction: A prolonged maceration in water at a controlled temperature (e.g., 30°C for 17 hours) can favor the hydrolysis of conjugated forms, potentially increasing the yield of the desired free sesquiterpene lactone.
Degradation during chromatographic purification Acidic silica gel: Catalyzes rearrangement or hydrolysis.Reactive solvents: Solvents may contain impurities that react with the compound.Use deactivated stationary phase: Prepare a slurry of silica gel with a small percentage of a base like triethylamine in your mobile phase to neutralize active sites.Use high-purity solvents: Use freshly opened, HPLC-grade solvents.
Inconsistent analytical results (HPLC, NMR) Degradation in solution: The compound is unstable in the solvent used for analysis.Photodegradation: Exposure to UV light from laboratory lighting.Prepare fresh solutions: Dissolve the compound immediately before analysis.Work in low-light conditions: Use amber vials and minimize exposure to direct light.
Low yield after work-up Hydrolysis of the lactone ring: The lactone ring can open under aqueous acidic or basic conditions.Maintain neutral pH: During aqueous extractions, ensure the pH is maintained close to neutral (pH 6-7).Minimize contact time: Reduce the time the compound is in contact with aqueous phases.

Quantitative Stability Data

The following tables provide illustrative data on the stability of a representative sesquiterpene lactone with structural similarities to this compound. This data is intended to demonstrate general trends and should be used as a guideline for handling your specific compound.

Table 1: Effect of pH on the Stability of a Sesquiterpene Lactone in Aqueous Solution at 25°C

pHHalf-life (t1/2) in hoursDegradation Rate Constant (k) (h-1)
3.01200.0058
5.52000.0035
7.4480.0144
9.0120.0578

Table 2: Effect of Temperature on the Stability of a Sesquiterpene Lactone in a Neutral Buffer (pH 7.0)

Temperature (°C)Half-life (t1/2) in hoursDegradation Rate Constant (k) (h-1)
41500.0046
25550.0126
37200.0347

Table 3: Photodegradation of a Sesquiterpene Lactone in Aqueous Solution upon UV Exposure

Exposure Time (minutes)Remaining Compound (%)
0100
1575
3050
4535
6025

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

  • Harvest and Pre-treatment: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to prevent enzymatic degradation. Lyophilize the frozen material to dryness.

  • Maceration: Suspend the dried, powdered plant material in deionized water at a ratio of 1:10 (w/v).

  • Incubation: Incubate the suspension at 30°C for 17 hours with gentle agitation. This step is designed to encourage the enzymatic hydrolysis of glycosidic precursors, potentially increasing the yield of the free lactone.

  • Extraction: After incubation, extract the aqueous slurry three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature not exceeding 35°C.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel

  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a hexane:ethyl acetate gradient). Add triethylamine to the slurry to a final concentration of 0.1% (v/v) and stir for 30 minutes.

  • Column Packing: Pack a glass column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of deactivated silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC, pool the fractions containing the pure compound, and evaporate the solvent under reduced pressure.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Ester Hydrolysis of Tigloyloxy Ester This compound->Hydrolysis_Ester H2O, H+ or OH- Hydrolysis_Lactone Hydrolysis of Lactone Ring This compound->Hydrolysis_Lactone H2O, H+ or OH- Photodegradation Photodegradation This compound->Photodegradation UV Light Reynosin Reynosin Hydrolysis_Ester->Reynosin Ring_Opened_Product Ring_Opened_Product Hydrolysis_Lactone->Ring_Opened_Product Photoproducts Photoproducts Photodegradation->Photoproducts Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage Plant_Material Plant Material (Frozen/Dried) Maceration Aqueous Maceration (30°C, 17h) Plant_Material->Maceration Liquid_Extraction Liquid-Liquid Extraction (EtOAc) Maceration->Liquid_Extraction Crude_Extract Crude Extract Liquid_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Deactivated Silica) Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pure_Compound Pure this compound TLC_Monitoring->Pure_Compound Analysis HPLC/NMR Analysis (Fresh Solution) Pure_Compound->Analysis Storage Long-term Storage (-80°C, Dry, Dark) Analysis->Storage

Technical Support Center: Isolation of 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of 8beta-Tigloyloxyreynosin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution(s)Prevention
Incomplete Extraction - Increase extraction time. - Use a more polar solvent system (e.g., higher percentage of methanol in chloroform/methanol). - Employ extraction techniques that increase surface area contact, such as ultrasonication or microwave-assisted extraction.- Grind plant material to a fine powder before extraction. - Ensure an adequate solvent-to-solid ratio.
Degradation during Extraction/Workup - If using methanol, consider the possibility of transesterification. Switch to ethanol or isopropanol. - Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperatures (<40°C). - Minimize exposure to acidic or basic conditions.- Use neutral solvents for extraction. - Perform extraction and workup procedures as quickly as possible.
Loss during Chromatographic Purification - Use deactivated silica gel for column chromatography to minimize adsorption and degradation. - Optimize the mobile phase to ensure good separation and timely elution of the target compound. - Consider using alternative chromatography techniques like flash chromatography or preparative HPLC for better resolution and recovery.- Perform a small-scale pilot separation to determine the optimal chromatographic conditions before processing the bulk extract.

Issue 2: Presence of Impurities or Artifacts in the Final Isolate

Potential Artifact/ImpurityFormation MechanismIdentificationMitigation Strategies
8beta-Hydroxyreynosin Hydrolysis of the tigloyl ester group. Can be catalyzed by acids, bases, or enzymes present in the plant material.The artifact will have a lower molecular weight and a more polar character than the target compound. It can be identified by comparing its NMR and MS data with the parent compound.- Perform extraction at low temperatures to minimize enzymatic activity. - Use neutral solvents and avoid pH extremes during the entire isolation process. - Deactivate silica gel before use in chromatography.
Methyl-8beta-Tigloyloxyreynosinate Transesterification of the tigloyl ester with methanol used as an extraction or chromatography solvent.The artifact will have a molecular weight corresponding to the replacement of the tigloyl group with a methyl group. This can be confirmed by NMR and MS analysis.- Avoid using methanol as a solvent, especially for prolonged periods or at elevated temperatures. Ethanol or isopropanol are safer alternatives. - If methanol must be used, conduct the process at low temperatures and for the shortest possible time.
Epimers or Isomers of this compound The germacranolide skeleton is conformationally flexible and can undergo rearrangements or epimerization, especially when exposed to heat, light, or certain chromatographic conditions.Isomers will have the same molecular weight but different chromatographic retention times and potentially different NMR spectra. 2D NMR techniques like NOESY can help identify stereochemical changes.- Avoid exposing the extract and isolated compounds to high temperatures and direct sunlight. - Use neutral and high-purity solvents for chromatography. - Screen different stationary phases to find one that minimizes on-column isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common artifact formed during the isolation of this compound?

The most frequently encountered artifact is likely 8beta-hydroxyreynosin, resulting from the hydrolysis of the tigloyl ester. This can be minimized by working quickly at low temperatures and maintaining neutral pH throughout the isolation process.

Q2: Can I use methanol for the extraction of this compound?

While methanol is an effective solvent for extraction, it poses a significant risk of transesterification, leading to the formation of methyl-8beta-tigloyloxyreynosinate. It is highly recommended to use alternative solvents like ethanol or isopropanol to avoid this artifact. If methanol is unavoidable, use it at low temperatures (e.g., 4°C) and for a minimal duration.

Q3: My final product shows multiple spots on TLC with very similar Rf values. What could be the issue?

This could indicate the presence of isomers or epimers of this compound. Germacranolide-type sesquiterpene lactones can be sensitive to the conditions used during chromatography, leading to on-column isomerization. To address this, you can try using a different chromatographic system (e.g., a different stationary phase or mobile phase) or using preparative HPLC for better separation. It is also crucial to handle the sample with care, avoiding heat and light exposure.

Q4: How can I confirm the identity and purity of my isolated this compound?

A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment. This includes:

  • 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): To confirm the chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Vernonia spp.

This protocol is a general guideline and may need optimization depending on the specific plant material.

  • Plant Material Preparation:

    • Air-dry the leaves of the Vernonia species at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 99% ethanol at room temperature for 24 hours with occasional shaking.[1]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent-Solvent Partitioning:

    • Suspend the crude ethanol extract in a mixture of water and ethanol (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.

    • Combine the chloroform and ethyl acetate extracts, as they are likely to contain the sesquiterpene lactones.

Protocol 2: Chromatographic Purification of this compound

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) and deactivate it by passing a solvent mixture of hexane with a small percentage of ethyl acetate through it.

    • Adsorb the combined chloroform and ethyl acetate fractions onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative HPLC (Optional):

    • For final purification, subject the enriched fractions to preparative HPLC on a C18 column.

    • Use a mobile phase of acetonitrile and water, with a suitable gradient, to obtain the pure compound.

Visualizations

experimental_workflow plant Dried & Powdered Vernonia Leaves extraction Maceration (Ethanol, 24h, RT) plant->extraction filtration Filtration & Concentration (<40°C) extraction->filtration partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) filtration->partitioning column_chrom Silica Gel Column Chromatography (Hexane-EtOAc Gradient) partitioning->column_chrom Chloroform & EtOAc Fractions hplc Preparative HPLC (C18, ACN/H2O) column_chrom->hplc Enriched Fractions pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

artifact_formation start This compound hydrolysis Hydrolysis (H2O, Acid/Base/Enzyme) start->hydrolysis transesterification Transesterification (Methanol) start->transesterification isomerization Isomerization (Heat, Light, Chromatography) start->isomerization artifact1 8beta-Hydroxyreynosin hydrolysis->artifact1 artifact2 Methyl-8beta-Tigloyloxyreynosinate transesterification->artifact2 artifact3 Epimers/Isomers isomerization->artifact3

Figure 2. Potential pathways for artifact formation during isolation.

References

Navigating the Purification of 8beta-Tigloyloxyreynosin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of 8beta-Tigloyloxyreynosin. In this guide, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to streamline your purification workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the isolation and purification of this compound and other closely related sesquiterpene lactones.

Q1: My initial crude extract shows very low or no bioactivity. What could be the issue?

A1: There are several potential reasons for low bioactivity in the crude extract:

  • Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material (Vernonia amygdalina). It is a known issue that some sesquiterpenes are unstable and can degrade over time, especially in powdered plant material.[1] A loss of about 20% of total sesquiterpenes was observed after 15-20 days in one study.[1]

  • Extraction Solvent and Method: The choice of solvent is critical. While methanol is commonly used for extracting polar compounds from Vernonia amygdalina, a less polar solvent system might be more efficient for sesquiterpene lactones.[1][2][3] Consider performing sequential extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to fractionate compounds based on polarity.

  • Compound Degradation: Sesquiterpene lactones can be sensitive to heat and pH changes.[4] Avoid high temperatures during solvent evaporation and ensure that your extraction and storage conditions are mild.

Q2: I am having difficulty separating this compound from other structurally similar compounds. How can I improve my chromatographic resolution?

A2: Co-elution of similar compounds is a common challenge in natural product purification.[4] Here are some strategies to improve separation:

  • Optimize Your Mobile Phase: Fine-tuning the solvent gradient is crucial for High-Performance Liquid Chromatography (HPLC).[5] For reversed-phase (RP) HPLC, a shallow gradient of acetonitrile in water is often effective for separating sesquiterpene lactones.[6] Experiment with small changes in the gradient slope and the addition of modifiers like formic acid (0.1%) to improve peak shape.

  • Change Your Stationary Phase: If you are using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities.[7]

  • Employ Orthogonal Chromatographic Techniques: Combining different chromatography methods that separate based on different principles can be highly effective. For example, you can use normal-phase chromatography on silica gel followed by reversed-phase HPLC.[7][8] Counter-current chromatography (CCC) is another powerful technique for separating complex mixtures of natural products.[9]

Q3: The yield of my purified this compound is very low. How can I improve it?

A3: Low yields are a frequent problem in natural product isolation.[4][9] Consider the following:

  • Minimize Transfer Steps: Each transfer of your sample from one container to another can result in product loss.

  • Monitor Fractions Carefully: When performing column chromatography, collect smaller fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to avoid pooling fractions with low concentrations of your target compound.

  • Prevent Degradation: As mentioned, sesquiterpene lactones can be unstable.[1] Work quickly, keep samples cold when possible, and avoid exposure to strong light.

  • Optimize Extraction: Ensure your initial extraction is as efficient as possible to maximize the amount of starting material for purification.

Q4: My purified compound appears to be degrading upon storage. What are the best storage conditions?

A4: The stability of purified sesquiterpene lactones is a concern.[1] For long-term storage, it is recommended to:

  • Store the compound as a dry, solid powder.

  • Keep it in an amber vial to protect it from light.

  • Store at -20°C or lower.

  • For solutions, use a non-reactive solvent and store at low temperatures. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Below are detailed methodologies for the extraction and purification of this compound.

Protocol 1: Extraction of this compound from Vernonia amygdalina
  • Plant Material Preparation: Air-dry fresh leaves of Vernonia amygdalina in a well-ventilated area away from direct sunlight. Once fully dried, grind the leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

Protocol 2: Purification of this compound using Column Chromatography and HPLC
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pre-treat the crude methanol extract with silica gel (1:4 extract to silica ratio) to create a dry slurry.

    • Load the slurry onto a silica gel column packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.

    • Collect fractions and monitor by TLC, visualizing with vanillin-sulfuric acid reagent and heating.

    • Pool fractions containing the compound of interest based on TLC profiles.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a preparative reversed-phase C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 40 minutes).

    • Monitor the elution at a wavelength of 210-225 nm.[6]

    • Collect the peak corresponding to this compound and concentrate it under reduced pressure.

Data Presentation

The following tables summarize typical parameters for the purification of sesquiterpene lactones.

Table 1: HPLC Parameters for Sesquiterpene Lactone Analysis

ParameterValueReference
ColumnReversed-phase C8 or C18[6]
Mobile PhaseAcetonitrile/Water (gradient)[6]
Flow Rate1.0 mL/min (analytical)[5]
DetectionUV at 210-225 nm[6]
Injection Volume10-20 µLN/A

Table 2: Troubleshooting Summary

IssuePossible CauseSuggested Solution
Low YieldCompound degradation, multiple transfer stepsUse mild conditions, minimize transfers
Poor SeparationInappropriate stationary or mobile phaseOptimize HPLC gradient, try a different column
No BioactivityPoor quality plant material, compound instabilityUse fresh plant material, store extracts properly
Peak Tailing in HPLCColumn overload, secondary interactionsDilute sample, add mobile phase modifier (e.g., 0.1% formic acid)

Visualizations

The following diagrams illustrate the purification workflow and logical relationships in troubleshooting.

Purification_Workflow Start Dried Vernonia amygdalina Powder Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fraction_Collection Fraction Collection & TLC Analysis Column_Chrom->Fraction_Collection Enriched_Fraction Enriched Fraction Fraction_Collection->Enriched_Fraction Prep_HPLC Preparative HPLC (C18) Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Problem Low Yield of Pure Compound Cause1 Degradation during Extraction/Purification Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Poor Chromatographic Separation Problem->Cause3 Solution1a Use lower temperatures during concentration Cause1->Solution1a Solution1b Minimize exposure to light and air Cause1->Solution1b Solution2a Try different extraction solvents Cause2->Solution2a Solution2b Increase extraction time Cause2->Solution2b Solution3a Optimize HPLC mobile phase gradient Cause3->Solution3a Solution3b Use an orthogonal chromatographic technique Cause3->Solution3b

Caption: Troubleshooting logic for low yield in purification.

References

Technical Support Center: Bioassays for 8beta-Tigloyloxyreynosin and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 8beta-Tigloyloxyreynosin is limited in publicly available scientific literature. The following guidance is based on established principles for other well-researched sesquiterpene lactones (SLs), a class of natural products to which this compound belongs. The troubleshooting advice, protocols, and data provided are intended to serve as a strong starting point for developing robust bioassays for this compound and others in its class.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial bioassays to assess the activity of a sesquiterpene lactone like this compound?

A1: The initial assessment typically involves a cytotoxicity assay to determine the compound's effect on cell viability, followed by an anti-inflammatory assay. A common starting point is the MTT assay for cytotoxicity and a nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory potential.[1][2]

Q2: My MTT assay results show increased formazan production, suggesting increased cell viability, which contradicts my other observations. What could be the cause?

A2: Natural compounds with intrinsic reductive potential can directly reduce the MTT reagent to formazan, leading to false-positive results.[3] This is a known interference issue with plant extracts and their constituents. To mitigate this, always include a cell-free control where the compound is incubated with the MTT reagent in media alone. If color development occurs, the assay is not suitable in its current form, and alternatives like the neutral red uptake assay or cell counting should be considered.

Q3: I am observing high variability between replicate wells in my 96-well plate assays. What are the likely sources of this variability?

A3: High variability in microplate-based assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and proper pipetting technique to seed an equal number of cells in each well.[4]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells for experimental samples or ensure the incubator is well-humidified.

  • Compound Precipitation: Poor solubility of the test compound can lead to inconsistent concentrations across wells. Visually inspect the plate for any precipitate after adding the compound.

  • Pipetting Errors: Use calibrated pipettes and be consistent with pipetting technique.[4]

Q4: What is a common mechanism of action for anti-inflammatory sesquiterpene lactones?

A4: A primary anti-inflammatory mechanism for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] These compounds can directly alkylate specific cysteine residues on the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Signal in Cell-Free Controls The compound directly reacts with the assay reagent (e.g., MTT, Griess reagent).1. Run a compound-only control (compound in media without cells) and subtract this background from all readings. 2. If the background is too high, consider a different assay. For viability, try the neutral red assay or direct cell counting. For NO, ensure the compound does not interfere with the Griess reagent.
Low or No Response to Positive Control 1. Cells are unhealthy or at a high passage number. 2. The positive control has degraded. 3. Incorrect assay setup (e.g., wrong wavelength).1. Use cells from a fresh, low-passage stock. Ensure optimal growth conditions.[7] 2. Prepare a fresh stock of the positive control. 3. Verify all instrument settings and reagent concentrations.
Inconsistent IC50 Values Across Experiments 1. Variations in cell density at the time of treatment. 2. Fluctuations in incubation times. 3. Instability of the compound in the culture medium.1. Standardize the cell seeding density and allow cells to adhere and stabilize before treatment. 2. Use a precise timer for all incubation steps. 3. Assess the stability of the compound over the experiment's duration. Consider shorter incubation times if degradation is an issue.
Compound Appears to Precipitate in Culture Media The compound has low aqueous solubility.1. Use a higher concentration of the solvent (e.g., DMSO), but keep the final solvent concentration below a non-toxic level (typically <0.5%). 2. Test different solvents. 3. Use a formulation aid, such as a cyclodextrin, to improve solubility.

Quantitative Data Summary

The following tables provide a summary of reported IC50 values for various sesquiterpene lactones in cytotoxicity and NF-κB inhibition assays. This data can serve as a reference for expected potency.

Table 1: Anti-proliferative Effects (IC50 Values in µM) of Sesquiterpene Lactones in Breast Cancer Cell Lines (48h treatment) [4]

CompoundMDA-MB-231BT-549MCF-7
Alantolactone13.3>50>50
Isoalantolactone24.6>50>50
Parthenolide13.711.2>50
Costunolide27.124.8>50
Dehydrocostus lactone46.9>50>50

Table 2: NF-κB Inhibitory Activity (IC50 Values in µM) of Sesquiterpene Lactones [8]

CompoundIC50 (µM)
11-exo-methylenesantonin4.0
Santamarine< 10
Magnolialide< 10
Zaluzanin D< 10

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing the cytotoxicity of natural products.[3][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory activity of a compound by quantifying nitrite, a stable product of NO, using the Griess reagent.[2][11]

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a negative control (cells only), a positive control (cells + LPS), and compound controls (cells + compound, no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[12]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Read the absorbance at 550 nm. Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[13][14]

  • Cell Transfection (for transient assays): Co-transfect HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate. For stable cell lines, simply plate the cells.[15]

  • Compound Treatment: After 24 hours, treat the cells with the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) at 20 ng/mL, for 6 hours.

  • Cell Lysis: Wash the cells with PBS and add 20 µL of passive lysis buffer to each well. Shake for 15 minutes at room temperature.

  • Luciferase Measurement: Use a dual-luciferase assay system.

    • Add 100 µL of the firefly luciferase substrate to each well and measure the luminescence.

    • Then, add 100 µL of the Stop & Glo® reagent (which quenches the firefly signal and provides the substrate for Renilla) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the percentage of inhibition relative to the stimulated control.

Visualizations

Signaling Pathway and Experimental Workflows

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA (κB sites) NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription SL Sesquiterpene Lactone (e.g., 8β-Tigloyloxyreynosin) SL->NFkB Inhibits (Alkylates p65)

Caption: NF-κB signaling pathway and proposed inhibition by sesquiterpene lactones.

Bioassay_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed Cells in Microplate incubation1 Incubate 24h start->incubation1 treatment Add Sesquiterpene Lactone (Varying Concentrations) incubation1->treatment incubation2 Incubate 1-2h treatment->incubation2 cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation2->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) incubation2->anti_inflammatory add_mtt Add MTT Reagent cytotoxicity->add_mtt stimulate Add Inflammatory Stimulus (e.g., LPS) anti_inflammatory->stimulate incubation3 Incubate 24h stimulate->incubation3 measure_NO Measure Nitrite (Griess Reagent) incubation3->measure_NO calc_ic50 Calculate IC50 Values measure_NO->calc_ic50 incubation4 Incubate 4h add_mtt->incubation4 solubilize Solubilize Formazan incubation4->solubilize measure_abs Measure Absorbance solubilize->measure_abs measure_abs->calc_ic50 compare Compare Potency & Selectivity calc_ic50->compare endpoint Identify Lead Compound compare->endpoint

Caption: General experimental workflow for screening sesquiterpene lactones.

References

Technical Support Center: Enhancing the Bioactivity of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8β-Tigloyloxyreynosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the bioactivity of this promising eudesmanolide sesquiterpene lactone.

Troubleshooting Guides

This section addresses common challenges that may be encountered during the experimental workflow with 8β-Tigloyloxyreynosin.

Issue 1: Low Aqueous Solubility and Poor Bioavailability

  • Question: My preparation of 8β-Tigloyloxyreynosin shows low solubility in aqueous buffers, leading to inconsistent results in cell-based assays. How can I improve its solubility and bioavailability?

  • Answer: Low aqueous solubility is a common issue with sesquiterpene lactones. Here are several strategies to address this:

    • Co-solvents: For in vitro assays, dissolving 8β-Tigloyloxyreynosin in a small amount of a biocompatible organic solvent like DMSO before diluting it in your aqueous medium is a common practice. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO).

    • Formulation Strategies: Encapsulating 8β-Tigloyloxyreynosin into liposomes or nanoparticles can significantly improve its aqueous solubility, stability, and cellular uptake. Liposomal formulations have been shown to reduce the toxicity of other sesquiterpene lactones while maintaining their therapeutic effects.

    • Structural Modification: While more complex, chemical modification of the 8β-Tigloyloxyreynosin structure can enhance its solubility. Introducing hydrophilic moieties at certain positions can improve its physicochemical properties.

Issue 2: Compound Instability in Experimental Conditions

  • Question: I am concerned about the stability of 8β-Tigloyloxyreynosin in my cell culture medium over a long incubation period. How can I assess and mitigate potential degradation?

  • Answer: The lactone ring in sesquiterpenes can be susceptible to hydrolysis under certain pH and temperature conditions.

    • Stability Assessment: To assess stability, incubate 8β-Tigloyloxyreynosin in your experimental medium for the duration of your experiment. At different time points, analyze the medium using HPLC to quantify the amount of intact compound remaining.

    • pH and Temperature Control: Ensure your experimental buffers are maintained at a physiological pH (around 7.4). Avoid prolonged exposure to high temperatures.

    • Fresh Preparations: Always prepare fresh working solutions of 8β-Tigloyloxyreynosin immediately before use to minimize degradation.

Issue 3: Off-Target Effects or Cellular Toxicity

  • Question: I am observing general cytotoxicity in my experiments that may not be related to the specific bioactivity I am investigating. How can I determine if this is an off-target effect and how can I improve selectivity?

  • Answer: High concentrations of lipophilic compounds can sometimes lead to non-specific membrane disruption or other off-target toxicities.

    • Dose-Response Curves: Perform detailed dose-response experiments to determine the concentration range where you observe the desired bioactivity without significant general toxicity.

    • Control Cell Lines: Include non-target cell lines in your experiments to assess for non-specific cytotoxicity.

    • Structural Modification for Selectivity: Chemical modifications can be designed to increase the affinity of 8β-Tigloyloxyreynosin for its intended target, thereby reducing off-target effects. For instance, creating derivatives with different acyl groups has been shown to improve the selectivity of other eudesmanolides.

Frequently Asked Questions (FAQs)

  • Q1: What are the known biological activities of 8β-Tigloyloxyreynosin?

    • A1: As a eudesmanolide sesquiterpene lactone, 8β-Tigloyloxyreynosin is predicted to possess anti-inflammatory and cytotoxic (anticancer) properties, which are common for this class of compounds. However, specific and detailed bioactivity data for 8β-Tigloyloxyreynosin is limited in publicly available literature. Researchers should perform initial screening assays to determine its specific activities.

  • Q2: What is the likely mechanism of action for the anti-inflammatory effects of 8β-Tigloyloxyreynosin?

    • A2: Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is hypothesized that 8β-Tigloyloxyreynosin may also act through this pathway, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.

  • Q3: How should I store 8β-Tigloyloxyreynosin?

    • A3: 8β-Tigloyloxyreynosin should be stored as a solid at -20°C or below, protected from light and moisture. For short-term storage, a concentrated stock solution in an anhydrous solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Q4: What are some potential strategies for creating more potent derivatives of 8β-Tigloyloxyreynosin?

    • A4: Based on studies with other eudesmanolides, derivatization strategies could include:

      • Acylation: Introducing different acyl groups, particularly aryl groups, at hydroxyl positions can enhance lipophilicity and potentially increase cell membrane permeability and bioactivity.

      • Hydroxylation: Strategic hydroxylation of the carbon skeleton can sometimes lead to improved activity and selectivity.

Experimental Protocols

1. Protocol for Enhancing Solubility using Liposomal Formulation

This protocol describes a basic method for encapsulating 8β-Tigloyloxyreynosin into liposomes using the thin-film hydration method.

  • Materials:

    • 8β-Tigloyloxyreynosin

    • Soybean Phosphatidylcholine (SPC)

    • Cholesterol

    • Chloroform

    • Methanol

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Rotary evaporator

    • Probe sonicator or bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Methodology:

    • Dissolve 8β-Tigloyloxyreynosin, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Remove any unencapsulated 8β-Tigloyloxyreynosin by dialysis or size exclusion chromatography.

    • Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 8β-Tigloyloxyreynosin on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete cell culture medium

    • 8β-Tigloyloxyreynosin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 8β-Tigloyloxyreynosin in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Protocol for Measuring Nitric Oxide (NO) Production in Macrophages

This protocol is for assessing the anti-inflammatory activity of 8β-Tigloyloxyreynosin by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • 8β-Tigloyloxyreynosin stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 8β-Tigloyloxyreynosin (in complete medium) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), a vehicle control group (LPS + DMSO), and a positive control group (LPS + a known iNOS inhibitor).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.

    • Calculate the percentage of NO inhibition for each concentration of 8β-Tigloyloxyreynosin compared to the vehicle control.

Data Presentation

Due to the limited availability of specific quantitative data for 8β-Tigloyloxyreynosin in the public domain, the following tables are presented with hypothetical data for illustrative purposes. Researchers should generate their own data through the experimental protocols provided.

Table 1: Hypothetical Cytotoxicity of 8β-Tigloyloxyreynosin and a Synthetic Derivative against A549 Lung Cancer Cells.

CompoundIC50 (µM)
8β-Tigloyloxyreynosin15.2
8β-(4-Fluorobenzoyloxy)reynosin (Derivative 1)5.8
Doxorubicin (Positive Control)0.9

Table 2: Hypothetical Anti-inflammatory Activity of 8β-Tigloyloxyreynosin.

CompoundNO Production Inhibition (IC50, µM)TNF-α Release Inhibition (IC50, µM)
8β-Tigloyloxyreynosin25.532.1
Dexamethasone (Positive Control)8.710.3

Visualizations

experimental_workflow cluster_preparation Compound Preparation & Enhancement cluster_assays Bioactivity Assessment cluster_analysis Data Analysis Stock Solution Stock Solution Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Stock Solution->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO, TNF-α) Anti-inflammatory Assay (NO, TNF-α) Stock Solution->Anti-inflammatory Assay (NO, TNF-α) Structural Modification Structural Modification Structural Modification->Stock Solution Liposomal Formulation Liposomal Formulation Liposomal Formulation->Cytotoxicity Assay (MTT) Liposomal Formulation->Anti-inflammatory Assay (NO, TNF-α) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Anti-inflammatory Assay (NO, TNF-α)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Caption: Experimental workflow for enhancing and evaluating the bioactivity of 8β-Tigloyloxyreynosin.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes (iNOS, TNF-α) Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α) activates transcription 8b-Tigloyloxyreynosin 8b-Tigloyloxyreynosin 8b-Tigloyloxyreynosin->IKK Complex potential inhibition

Caption: Postulated inhibitory effect of 8β-Tigloyloxyreynosin on the NF-κB signaling pathway.

Technical Support Center: Scaling Up 8β-Tigloyloxyreynosin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of sesquiterpene lactone purification.

Problem Possible Cause Suggested Solution
Low Yield of 8β-Tigloyloxyreynosin Incomplete Extraction: The solvent and/or extraction time may not be optimal for the scaled-up biomass.- Perform small-scale pilot extractions with different solvents (e.g., ethyl acetate, methanol, ethanol) and varying extraction times to determine the most efficient conditions before scaling up.- Ensure adequate agitation and penetration of the solvent into the plant material.
Degradation of the Target Compound: Sesquiterpene lactones can be sensitive to heat and pH changes.- Avoid high temperatures during extraction and solvent removal. Use of a rotary evaporator under reduced pressure is recommended.- Buffer your extraction and chromatography solvents if the compound shows pH sensitivity.
Loss during Liquid-Liquid Partitioning: The partition coefficient of 8β-Tigloyloxyreynosin in the chosen solvent system may be suboptimal.- Test different solvent systems for liquid-liquid extraction at a small scale to find a system that maximizes the recovery of the target compound in one phase while leaving impurities in the other.
Co-elution of Impurities during Chromatography Inappropriate Stationary or Mobile Phase: The selected chromatography conditions may not have sufficient selectivity for 8β-Tigloyloxyreynosin and structurally similar impurities.- Screen different stationary phases (e.g., normal phase silica, reversed-phase C18) and mobile phase compositions at an analytical scale (HPLC or TLC) to achieve better separation.- Consider alternative chromatography techniques like countercurrent chromatography, which has been shown to be effective for separating similar compounds.[1]
Column Overloading: Exceeding the binding capacity of the chromatography column will lead to poor separation.- Determine the loading capacity of your column for the crude extract through small-scale experiments before proceeding with the full-scale run.- As a general rule, the sample load should not exceed 1-5% of the column's stationary phase weight for preparative chromatography.
Compound Instability During Purification Presence of Reactive Moieties: The α-methylene-γ-lactone group present in many sesquiterpene lactones is a Michael acceptor and can react with nucleophiles.- Work at lower temperatures to reduce reaction rates.- Use non-nucleophilic solvents and reagents where possible.
Enzymatic Degradation: If starting from fresh plant material, endogenous enzymes can degrade the target compound.- Consider freeze-drying the plant material immediately after harvesting to deactivate enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up the purification of a sesquiterpene lactone like 8β-Tigloyloxyreynosin?

A1: The most critical factors include:

  • Process Efficiency: Ensuring that each step (extraction, partitioning, chromatography) is optimized for the larger scale to minimize solvent usage and time.[2]

  • Compound Stability: Sesquiterpene lactones can be prone to degradation, so understanding the stability of 8β-Tigloyloxyreynosin to heat, pH, and light is crucial.

  • Economic Viability: The cost of solvents, stationary phases, and equipment must be considered to ensure the process is financially feasible at a larger scale.

  • Safety: Handling large volumes of flammable and potentially toxic solvents requires appropriate safety protocols and equipment.

Q2: What type of chromatography is best suited for large-scale purification of sesquiterpene lactones?

A2: Both normal-phase and reversed-phase chromatography are commonly used. The choice depends on the polarity of the target compound and the impurities to be removed. For large-scale purifications, flash chromatography with silica gel is a cost-effective initial step. For higher purity, preparative HPLC or countercurrent chromatography (CCC) can be employed. CCC is particularly advantageous as it avoids irreversible adsorption to a solid support and can handle larger sample loads with lower solvent consumption compared to traditional column chromatography.[1]

Q3: How can I minimize solvent consumption during the scale-up process?

A3: To minimize solvent usage:

  • Optimize your extraction method to use the minimum amount of solvent necessary to efficiently extract the compound.

  • Recycle solvents where possible, ensuring they are of appropriate purity for reuse.

  • Employ techniques like countercurrent chromatography, which often use less solvent than traditional preparative chromatography for similar separations.[1]

Q4: Are there any specific pre-treatment steps recommended for the raw plant material before extraction?

A4: Yes, pre-treatment is important for efficient and reproducible extractions. Common steps include:

  • Drying: To prevent enzymatic degradation and allow for easier grinding.

  • Grinding: To increase the surface area for solvent extraction.

  • Defatting: If the plant material has a high lipid content, a pre-extraction with a nonpolar solvent like hexane can remove fats and waxes that might interfere with subsequent purification steps.

Quantitative Data from Analogous Purifications

The following tables summarize the purification of other sesquiterpene lactones, which can serve as a reference for scaling up 8β-Tigloyloxyreynosin purification.

Table 1: Purification of Dihydrolactucin (DHLc) and Lactucin (Lc) from Chicory Root [3]

ParameterValue
Starting Material750 g of freeze-dried chicory root powder
Extraction Method17 h water maceration at 30 °C, followed by ethyl acetate liquid-liquid extraction
ChromatographyReversed-phase flash chromatography
Yield of DHLc642.3 ± 76.3 mg
Yield of Lc175.3 ± 32.9 mg

Table 2: Comparison of Purification Methods for Grosheimin and Cynaropicrin [1]

ParameterLow-Pressure ChromatographyCountercurrent Chromatography & Preparative HPLC
Starting Material275 g of dry ethyl acetate extract275 g of dry ethyl acetate extract
Silica Gel Used8 kgN/A
Time110 h95 h
Yield of Grosheimin13.8 g (95% pure)17.9 g (99.4% pure)
Yield of Cynaropicrin52.3 g (95% pure)68 g (98.7% pure)

Experimental Protocols

Generalized Protocol for Scaling Up Sesquiterpene Lactone Purification

This protocol is a general guideline and should be optimized for 8β-Tigloyloxyreynosin.

1. Extraction

  • Objective: To extract the crude mixture of compounds, including 8β-Tigloyloxyreynosin, from the plant material.

  • Methodology:

    • Start with dried and powdered plant material.

    • Perform an exhaustive extraction with a suitable solvent (e.g., 70% methanol, ethyl acetate). For 1 kg of plant material, a starting volume of 5-10 L of solvent is common.

    • The extraction can be done by maceration with stirring for 24-48 hours at room temperature or by Soxhlet extraction for a more efficient process, being mindful of the thermal stability of the target compound.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Partitioning

  • Objective: To remove highly polar or nonpolar impurities.

  • Methodology:

    • Dissolve the crude extract in a mixture of water and a moderately polar organic solvent (e.g., methanol/water).

    • Perform successive extractions with an immiscible solvent of different polarity (e.g., hexane to remove nonpolar compounds, followed by ethyl acetate to extract the sesquiterpene lactones).

    • Combine the ethyl acetate fractions and concentrate under reduced pressure.

3. Chromatographic Purification

  • Objective: To isolate 8β-Tigloyloxyreynosin from other closely related compounds.

  • Methodology:

    • Flash Chromatography (Initial Cleanup):

      • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

      • Load the adsorbed sample onto a larger silica gel column.

      • Elute with a gradient of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

    • Preparative HPLC (Final Polishing):

      • Combine and concentrate the enriched fractions from flash chromatography.

      • Purify the material using a preparative reversed-phase (C18) HPLC column with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

      • Monitor the elution with a UV detector at a wavelength appropriate for the compound's chromophore.

      • Collect the pure fractions and concentrate to obtain the final product.

Visualizations

experimental_workflow start Start: Dried & Ground Plant Material extraction Step 1: Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Step 2: Liquid-Liquid Partitioning crude_extract->partitioning waste1 Aqueous/Non-polar Waste partitioning->waste1 concentration2 Concentration partitioning->concentration2 partitioned_extract Partitioned Extract concentration2->partitioned_extract flash_chrom Step 3: Flash Chromatography (e.g., Silica Gel) partitioned_extract->flash_chrom waste2 Impurities flash_chrom->waste2 enriched_fractions Enriched Fractions flash_chrom->enriched_fractions prep_hplc Step 4: Preparative HPLC (e.g., C18) enriched_fractions->prep_hplc waste3 Impurities prep_hplc->waste3 pure_product Pure 8beta-Tigloyloxyreynosin prep_hplc->pure_product

Caption: Generalized workflow for the purification of 8β-Tigloyloxyreynosin.

References

Validation & Comparative

A Comparative Analysis of 8beta-Tigloyloxyreynosin and Other Prominent Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. This guide provides a comparative overview of 8beta-Tigloyloxyreynosin and other well-characterized sesquiterpene lactones: Parthenolide, Costunolide, and Helenalin. Due to the limited direct experimental data on this compound, this comparison leverages data from its parent compound, Reynosin, to infer potential activities and facilitate a broader understanding within this chemical class. We present available quantitative data on their biological effects, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to aid researchers in drug discovery and development.

Introduction

Sesquiterpene lactones (SLs) are C15 terpenoids characterized by a lactone ring, which are widely distributed in the plant kingdom, particularly in the Asteraceae family. Their biological activities are largely attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, thereby modulating their function. This reactivity is central to their well-documented anti-inflammatory and cytotoxic properties.

This guide focuses on a comparative analysis of the following sesquiterpene lactones:

  • This compound: A derivative of Reynosin. Direct biological data for this specific compound is scarce in publicly available literature. Therefore, data for its parent compound, Reynosin , will be used as a proxy for comparative purposes.

  • Parthenolide: A germacranolide sesquiterpene lactone known for its anti-inflammatory and anti-cancer activities.

  • Costunolide: A germacranolide that exhibits a wide range of biological activities, including anti-inflammatory, and anti-cancer effects.

  • Helenalin: A highly bioactive pseudoguaianolide known for its potent anti-inflammatory and cytotoxic properties.

Comparative Biological Activity

The primary mechanisms of action for many sesquiterpene lactones involve the modulation of key inflammatory and cell survival pathways, most notably the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).

Cytotoxicity

The cytotoxic effects of sesquiterpene lactones are of significant interest for their potential application in oncology. The following table summarizes the available in vitro cytotoxicity data for Reynosin (as a proxy for this compound) and the selected comparative compounds against various cancer cell lines.

CompoundCell LineAssayEndpointResultReference
Reynosin HL-60 (Human promyelocytic leukemia)Not SpecifiedCytotoxicityActive[1]
U937 (Human histiocytic lymphoma)Not SpecifiedCytotoxicityActive[1]
Mycobacterium tuberculosis H37RvMicroplate Alamar Blue AssayMIC64 µg/mL[1]
Mycobacterium tuberculosis H37RvNot SpecifiedMBC128 µg/mL[1]
Parthenolide C2C12 (Mouse skeletal myoblast)MTT AssayEC502.7 - 3.3 µM[2]
Costunolide H1299 (Human non-small cell lung carcinoma)MTT AssayIC5023.93 µM (24 hours)[3]
Helenalin WiDr (Human colon cancer)Not SpecifiedGI50Not Specified[4]

Note: The lack of standardized reporting across different studies makes direct comparison challenging. Methodological variations can significantly influence the outcome.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are primarily attributed to their ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

CompoundKey Anti-inflammatory MechanismReference
Reynosin Inhibition of CINC-1 induction in LPS-stimulated NRK-52E cells.[5]
Parthenolide Inhibition of IκB kinase (IKK), preventing the degradation of IκBα and subsequent NF-κB activation.[6]
Costunolide Inhibition of NF-κB activation.[7]
Helenalin Direct alkylation of the p65 subunit of NF-κB, inhibiting its DNA binding.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_P->Proteasome degradation SLs Sesquiterpene Lactones (Parthenolide, Helenalin) SLs->IKK_complex inhibits SLs->NFkB inhibits (direct alkylation) DNA DNA NFkB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

General Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow Treat_Cells Treat cells with varying concentrations of sesquiterpene lactone Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of formazan crystals) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50/EC50 values Measure_Absorbance->Analyze_Data

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of sesquiterpene lactones on adherent cancer cell lines.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Sesquiterpene lactone stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Inhibition Assay: Reporter Gene Assay

This protocol describes a common method to quantify the inhibition of NF-κB transcriptional activity using a luciferase reporter gene.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).

  • Complete growth medium with appropriate selection antibiotic.

  • 96-well white, clear-bottom microplates.

  • Sesquiterpene lactone stock solution.

  • NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS)).

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours). Include a non-stimulated control and a stimulated vehicle control.

  • Luciferase Assay: After stimulation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine the IC₅₀ value for NF-κB inhibition.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound (via its parent compound Reynosin) and other prominent sesquiterpene lactones. The available data suggest that these compounds, including Reynosin, possess significant cytotoxic and anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

A significant knowledge gap exists regarding the specific biological activities of this compound. Future research should focus on isolating or synthesizing this compound and evaluating its cytotoxic and anti-inflammatory effects in a systematic manner using standardized assays. Such studies would enable a more direct and accurate comparison with other sesquiterpene lactones and provide valuable insights into the structure-activity relationships of this important class of natural products. The addition of the 8beta-Tigloyloxy moiety to the Reynosin scaffold may influence its lipophilicity and steric properties, potentially altering its bioavailability, target engagement, and overall biological activity. Elucidating these aspects will be crucial for determining its therapeutic potential.

References

Comparative analysis of 8beta-Tigloyloxyreynosin bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivity of Sesquiterpene Lactones: A Focus on 8beta-Tigloyloxyreynosin Analogues

In the landscape of natural product research, sesquiterpene lactones stand out for their diverse and potent biological activities. While specific data on this compound is limited, a comparative analysis with its well-studied analogues, parthenolide and costunolide, can provide significant insights into its potential therapeutic applications. This guide presents a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial bioactivities of these compounds, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of parthenolide and costunolide, which serve as representative examples for understanding the potential efficacy of related sesquiterpene lactones like this compound.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
ParthenolideKasumi-1 (Leukemia)<10[1]
ParthenolideKG-1a (Leukemia)<10[1]
ParthenolideTHP-1 (Leukemia)<10[1]
CostunolideMCF-7 (Breast Cancer)Not specified, but inhibits growth[2][3]
CostunolideMDA-MB-231 (Breast Cancer)Not specified, but inhibits growth[2][3]
CostunolideNALM-6 (Leukemia)Not specified, but induces apoptosis[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayKey FindingsReference
ParthenolideInhibition of NF-κBInhibits IL-1 and TNFα-induced NF-κB activation.[1]
ParthenolideInhibition of JAK-STATCounteracts cytokine-mediated signaling.[1]
CostunolideInhibition of NO ProductionInhibits nitric oxide production in LPS-activated RAW 264.7 macrophage cell line.[4]
CostunolideInhibition of Pro-inflammatory MediatorsDiminishes the production of cyclooxygenase-2, inducible nitric oxide synthase, prostaglandins, and cytokines.[3]

Table 3: Comparative Antimicrobial Activity

CompoundActivityTarget Microorganism(s)Reference
CostunolideAntifungalNot specified[2]
CostunolideAntimicrobialNot specified[2][5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., parthenolide, costunolide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.

  • Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production. Concurrently, cells are treated with different concentrations of the test compound.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated (control) wells. The IC50 value for NO inhibition can then be determined.

Signaling Pathways

NF-κB Signaling Pathway Inhibition by Parthenolide

Parthenolide is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] The diagram below illustrates the key steps in this pathway and the point of inhibition by parthenolide.

G Figure 1: Parthenolide's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Degradation IkB->Degradation ubiquitination and degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to Parthenolide Parthenolide Parthenolide->IKK inhibits IkB_NFkB->IkB releases IkB_NFkB->NFkB releases Gene Inflammatory Gene Expression NFkB_n->Gene activates G Figure 2: Workflow for Cytotoxicity Screening start Start: Compound Library cell_culture Cell Line Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Test Compounds (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Viability Assay (e.g., MTT, XTT) incubation->assay data_acquisition Data Acquisition (Absorbance Reading) assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis hit_identification Hit Compound Identification analysis->hit_identification end End hit_identification->end

References

A Comparative Guide to Validating the Anti-Inflammatory Effects of Novel Compounds: A Case Study Framework for 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-inflammatory potential of a novel compound, using the hypothetical molecule 8β-Tigloyloxyreynosin as a case study. It outlines a series of standard, well-established in vitro and in vivo assays and presents a comparative analysis against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The objective is to offer a clear, data-driven pathway for the preliminary assessment of new anti-inflammatory drug candidates.

The inflammatory response is a complex biological process involving a cascade of cellular and molecular events. A key regulatory hub in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Many anti-inflammatory drugs exert their effects by modulating this pathway.[1]

Comparative Efficacy Data: A Predictive Overview

The following tables summarize the expected quantitative outcomes from key anti-inflammatory assays. The data for Ibuprofen and Celecoxib are representative of values found in the scientific literature. The column for 8β-Tigloyloxyreynosin is presented with placeholder data to illustrate how a novel compound's performance would be comparatively assessed.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineIC50 (µM)
8β-Tigloyloxyreynosin Nitric Oxide (NO) Inhibition RAW 264.7 [Placeholder Value]
IbuprofenNitric Oxide (NO) InhibitionRAW 264.7~150 - 250
CelecoxibNitric Oxide (NO) InhibitionRAW 264.7~5 - 20
8β-Tigloyloxyreynosin COX-2 Inhibition - [Placeholder Value]
IbuprofenCOX-2 Inhibition-~10 - 20
CelecoxibCOX-2 Inhibition-~0.04 - 0.5
8β-Tigloyloxyreynosin TNF-α Release Inhibition RAW 264.7 [Placeholder Value]
IbuprofenTNF-α Release InhibitionRAW 264.7~100 - 200
CelecoxibTNF-α Release InhibitionRAW 264.7~1 - 10
8β-Tigloyloxyreynosin IL-6 Release Inhibition RAW 264.7 [Placeholder Value]
IbuprofenIL-6 Release InhibitionRAW 264.7~100 - 200
CelecoxibIL-6 Release InhibitionRAW 264.7~1 - 15

IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity. Lower values indicate higher potency. Data for Ibuprofen and Celecoxib are compiled from various literature sources for comparative purposes.[2][3][4][5]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAssayAnimal ModelDose (mg/kg)Paw Edema Inhibition (%) at 3h
8β-Tigloyloxyreynosin Carrageenan-Induced Paw Edema Rat [Test Dose] [Placeholder Value]
IbuprofenCarrageenan-Induced Paw EdemaRat100~40 - 60%
CelecoxibCarrageenan-Induced Paw EdemaRat30~50 - 70%

Inhibition percentage is calculated relative to the vehicle-treated control group. The carrageenan-induced paw edema model is a standard for assessing acute inflammation.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned above.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).[8][9] The stable end-product of NO, nitrite, is quantified using the Griess reagent.[8][10]

  • Protocol:

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[10]

    • Treatment: Pre-treat the cells with varying concentrations of 8β-Tigloyloxyreynosin, Ibuprofen, or Celecoxib for 1 hour.

    • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.[10]

    • Nitrite Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[8][10]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the treated groups to the LPS-only stimulated group.

2. Cytokine Release Assay (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay quantifies the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[11][12]

  • Protocol:

    • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

    • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.

    • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

    • Data Analysis: The inhibition of cytokine release is calculated by comparing the concentrations in the drug-treated groups to the LPS-stimulated control group.

In Vivo Assay

3. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation.[13][14] Subplantar injection of carrageenan induces a local, reproducible inflammatory response characterized by paw swelling (edema).[15][16] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.[17]

  • Protocol:

    • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Grouping and Administration: Divide the animals into groups (n=6): Vehicle control, 8β-Tigloyloxyreynosin (test doses), Ibuprofen (e.g., 100 mg/kg, p.o.), and Celecoxib (e.g., 30 mg/kg, p.o.). Administer the compounds orally 1 hour before carrageenan injection.[6]

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing Mechanisms and Workflows

To better understand the underlying biological pathways and the experimental process, the following diagrams are provided.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degrades & Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 8β-Tigloyloxyreynosin Compound->IKK Inhibits?

Caption: NF-κB signaling pathway, a potential target for 8β-Tigloyloxyreynosin.

G start Novel Compound (8β-Tigloyloxyreynosin) invitro In Vitro Screening (NO, Cytokine Assays) start->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity Assess Viability data_analysis Data Analysis & Comparison to Standards invitro->data_analysis cytotoxicity->data_analysis invivo In Vivo Model (Carrageenan Paw Edema) conclusion Efficacy Assessment invivo->conclusion data_analysis->invivo Proceed if promising

Caption: Experimental workflow for validating a novel anti-inflammatory compound.

References

8beta-Tigloyloxyreynosin: A Comparative Analysis with Known Sesquiterpene Lactone Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential inhibitory activities of 8beta-Tigloyloxyreynosin in the context of well-characterized sesquiterpene lactones, Parthenolide and Helenalin.

Comparative Inhibitory Profile

The primary mechanism of action for many sesquiterpene lactones involves the covalent modification of nucleophilic residues, particularly cysteine, in target proteins through a Michael-type addition reaction facilitated by the α-methylene-γ-lactone moiety.[4] This interaction can lead to the inhibition of various signaling pathways critical for cell survival and inflammation.

InhibitorPrimary Target(s)Key Inhibitory ActivitiesReported IC50 Values
This compound Predicted: NF-κB, STAT3, other thiol-containing proteinsPredicted: Anti-inflammatory, AnticancerNot available
Parthenolide IκB Kinase (IKK), p65 subunit of NF-κB, STAT3, HDAC1, DNMT2Inhibition of NF-κB activation, induction of apoptosis, inhibition of histone deacetylase and DNA methyltransferase.[1][5][6]Varies depending on cell line and assay (typically in the low micromolar range)
Helenalin p65 subunit of NF-κB, Thioredoxin reductase-1 (TrxR1), TelomerasePotent inhibition of NF-κB, induction of apoptosis, inhibition of telomerase activity.[2][4][7]Varies depending on cell line and assay (typically in the low micromolar range)

Table 1: Comparative summary of the inhibitory profiles of this compound (predicted) and the known inhibitors Parthenolide and Helenalin.

Signaling Pathway Modulation: The NF-κB Hub

A central signaling pathway targeted by sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell proliferation, and survival.[7][8] Both Parthenolide and Helenalin have been extensively shown to inhibit this pathway at multiple levels.

NF_kappaB_Pathway Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB Degradation of IκB Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Transcription Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits Parthenolide->NFkB Directly Interacts with p65 Helenalin Helenalin Helenalin->NFkB Directly Interacts with p65

Figure 1: A diagram illustrating the points of inhibition within the NF-κB signaling pathway by Parthenolide and Helenalin.

Experimental Protocols

To evaluate the inhibitory potential of novel compounds like this compound, a series of standardized in vitro assays are typically employed.

NF-κB Reporter Assay

Objective: To quantify the inhibition of NF-κB transcriptional activity.

Methodology:

  • Cells (e.g., HEK293T or HeLa) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • A constitutively expressed Renilla luciferase plasmid is co-transfected to normalize for transfection efficiency.

  • Following transfection, cells are pre-treated with varying concentrations of the test compound (e.g., this compound, Parthenolide, or Helenalin) for 1-2 hours.

  • NF-κB activation is induced by stimulating the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • After a defined incubation period (e.g., 6-8 hours), cell lysates are collected.

  • Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity is calculated to determine the relative NF-κB activity.

Cell Viability Assay (MTT or XTT Assay)

Objective: To determine the cytotoxic effects of the inhibitor on cancer cell lines.

Methodology:

  • Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT).

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for Phosphorylated IκBα

Objective: To assess the inhibition of IκBα phosphorylation, a key step in NF-κB activation.

Methodology:

  • Cells are pre-treated with the test compound before stimulation with an NF-κB agonist.

  • Whole-cell lysates are prepared at various time points post-stimulation.

  • Protein concentrations are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated IκBα.

  • A primary antibody for total IκBα and a housekeeping protein (e.g., GAPDH or β-actin) are used for normalization.

  • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization Compound Test Compound (e.g., this compound) Treatment Treatment with Compound and/or Stimulus (e.g., LPS, TNF-α) Compound->Treatment Cell_Culture Cell Culture (e.g., Cancer cell line, Immune cells) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Reporter_Assay NF-κB Reporter Assay Treatment->Reporter_Assay Western_Blot Western Blot Analysis (p-IκBα, etc.) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 calculation, Statistical analysis) Viability_Assay->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: A flowchart depicting a typical experimental workflow for characterizing the inhibitory activity of a novel compound.

Conclusion

Based on its classification as a sesquiterpene lactone and the known activities of related compounds like Parthenolide and Helenalin, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties. The primary mechanism is likely to involve the inhibition of key cellular signaling pathways, with the NF-κB pathway being a prominent target. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predicted activities and for elucidating the specific molecular mechanisms of this compound. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation.

References

A Comparative Analysis of Sesquiterpene Lactones from Neurolaena lobata for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Inhibitory Effects of Sesquiterpene Lactones on TNF-α Production.

This guide provides a comparative analysis of the experimental results for several sesquiterpene lactones isolated from Neurolaena lobata, a plant traditionally used by the Q'eqchi' Maya for its anti-inflammatory properties. The focus is on their efficacy in inhibiting Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade regulated by the NF-κB signaling pathway. This document is intended to assist researchers in evaluating the potential of these natural compounds as anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of isolated sesquiterpene lactones from Neurolaena lobata on lipopolysaccharide (LPS)-stimulated TNF-α production in THP-1 human monocytic cells. A lower IC50 value indicates greater potency.

CompoundTypeIC50 (µM) on TNF-α Production
Neurolenin BGermacranolide0.17
Neurolenins C+D (mixture)Germacranolide2.32
Lobatin BGermacranolide0.28
9α-hydroxy-8β-isovalerianyloxy-calyculatolide1.84
Parthenolide (Positive Control)Germacranolide4.79

Data sourced from McKinnon et al., 2013.[1]

Experimental Protocols

The presented data was obtained through the following key experimental methodology:

Cell Culture and Treatment:

  • Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were seeded at a density of 5 x 10^5 cells/mL in 96-well plates.

  • The cells were pre-treated for 1 hour with various concentrations of the isolated sesquiterpene lactones or the positive control, parthenolide.

  • Following pre-treatment, inflammation was induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).

TNF-α Measurement:

  • After a 4-hour incubation period with LPS, the cell culture supernatant was collected.

  • The concentration of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds to IKK IKK Complex TLR4->IKK 2. Activates IkB IκB IKK->IkB 3. Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB 4. Releases nucleus Nucleus NFkB->nucleus 5. Translocates to TNFa_gene TNF-α Gene NFkB->TNFa_gene 6. Binds & Activates TNFa_protein TNF-α Protein (Inflammatory Cytokine) TNFa_gene->TNFa_protein 7. Transcription & Translation SL Sesquiterpene Lactones (e.g., Neurolenin B) SL->IKK Inhibition

Caption: Simplified NF-κB signaling pathway leading to TNF-α production and the inhibitory action of sesquiterpene lactones.

G cluster_workflow Experimental Workflow for TNF-α Inhibition Assay A 1. Culture THP-1 Monocytes B 2. Pre-treat with Sesquiterpene Lactones A->B C 3. Induce Inflammation with LPS B->C D 4. Incubate for 4 hours C->D E 5. Collect Supernatant D->E F 6. Measure TNF-α via ELISA E->F G 7. Calculate IC50 Values F->G

Caption: Step-by-step workflow for the in vitro TNF-α inhibition assay.

References

In-depth Comparative Analysis of 8beta-Tigloyloxyreynosin Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship (SAR) of 8beta-Tigloyloxyreynosin analogs is currently challenging due to the limited availability of specific research data in the public domain. Extensive searches for detailed experimental data, comparative biological activities, and synthetic protocols for this particular class of compounds have not yielded sufficient information to construct a detailed comparison guide as initially intended.

While the parent compound, reynosin, a sesquiterpene lactone, has been investigated for its biological activities, particularly its neuroprotective effects, specific data on the structure-activity relationships of its this compound analogs remain elusive. Sesquiterpene lactones as a broader class are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. However, without specific studies on the requested analogs, a direct comparison of their performance and the generation of supporting experimental data is not feasible at this time.

This guide will, therefore, provide a general overview of the known biological activities of reynosin and the general principles of structure-activity relationships in related sesquiterpene lactones, which may offer inferred knowledge. Researchers and drug development professionals are encouraged to view this as a foundational understanding, highlighting a significant gap in the current scientific literature and a potential area for future research.

General Biological Activity of Reynosin

Reynosin has been primarily studied for its potential neuroprotective properties. Research has suggested its involvement in pathways related to reducing neuronal toxicity. For instance, some studies indicate that reynosin may offer protection against dopamine-induced neuronal cell death, a process relevant to neurodegenerative diseases like Parkinson's disease. The mechanism of action is thought to involve the modulation of specific cellular proteins, although the precise signaling pathways are not fully elucidated.

Inferred Structure-Activity Relationships for Sesquiterpene Lactones

For the broader class of sesquiterpene lactones, several structural features are generally recognized as being crucial for their biological activity. These often include the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with biological nucleophiles such as cysteine residues in proteins. The overall stereochemistry of the molecule and the nature and position of various functional groups also play a significant role in determining the potency and selectivity of their biological effects.

Modifications to the core structure of sesquiterpene lactones, such as the introduction of different ester groups, can significantly impact their pharmacokinetic and pharmacodynamic properties. It is plausible that the tigloyloxy group at the 8beta position of reynosin analogs would influence their lipophilicity, cell permeability, and interaction with target proteins. However, without experimental data, any discussion on the specific SAR of this compound analogs would be purely speculative.

Experimental Protocols

Due to the absence of published studies on this compound analogs, detailed experimental protocols for their synthesis and biological evaluation cannot be provided. General methodologies for the synthesis of similar natural product analogs typically involve semi-synthetic approaches starting from the parent natural product, or total synthesis for more complex modifications. Biological evaluation would likely involve a battery of in vitro assays to assess cytotoxicity, anti-inflammatory activity, or specific enzyme/receptor inhibition, followed by in vivo studies in relevant disease models.

Visualizations

As no specific signaling pathways or experimental workflows for this compound analogs have been described in the literature, the creation of detailed Graphviz diagrams as requested is not possible. A generalized workflow for natural product analog synthesis and evaluation could be conceptualized, but it would not be specific to the topic of interest.

G cluster_0 Conceptual Workflow: Natural Product Analog Development A Isolation/Synthesis of Parent Natural Product (e.g., Reynosin) B Chemical Modification to Generate Analogs (e.g., this compound analogs) A->B C In Vitro Biological Screening (e.g., Cytotoxicity, Target-based assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->B Iterative Modification F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: Conceptual workflow for the development of natural product analogs.

Conclusion and Future Directions

The initial aim of providing a detailed comparative guide on the structure-activity relationship of this compound analogs cannot be fulfilled due to a lack of available scientific data. This highlights a clear research gap and an opportunity for medicinal chemists and pharmacologists. Future research should focus on the synthesis of a library of this compound analogs and their systematic evaluation in various biological assays. Such studies would be invaluable in elucidating the SAR of this compound class and could potentially lead to the discovery of novel therapeutic agents. Researchers are encouraged to publish their findings to enrich the public knowledge base and facilitate further drug development efforts.

In Vivo Validation of 8-beta-Tigloyloxyreynosin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific in vivo validation studies for 8-beta-Tigloyloxyreynosin have been published in peer-reviewed literature. This guide provides a framework for the in vivo validation of 8-beta-Tigloyloxyreynosin based on the known biological activities of its chemical class, sesquiterpene lactones. The experimental data presented for comparison is derived from studies on well-characterized sesquiterpene lactones, parthenolide and costunolide, which serve as surrogates to project the potential efficacy of 8-beta-Tigloyloxyreynosin.

Introduction

8-beta-Tigloyloxyreynosin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory and anticancer effects.[1][2][3][4] Many sesquiterpene lactones exert their effects by modulating key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and STAT3 pathways.[5] This guide outlines proposed in vivo studies to validate the anti-inflammatory and anticancer activities of 8-beta-Tigloyloxyreynosin, comparing its potential efficacy against established therapeutic agents.

Anti-Inflammatory Activity Validation

Experimental Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.[6][7][8]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g) are used.

  • Groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)

    • 8-beta-Tigloyloxyreynosin (e.g., 10, 25, 50 mg/kg, orally)

    • Parthenolide (positive control; e.g., 10 mg/kg, orally)

    • Dexamethasone (standard drug; e.g., 1 mg/kg, intraperitoneally)

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The respective treatments are administered one hour before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Endpoint: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Comparative Data:

CompoundDose (mg/kg)RouteMax. Inhibition of Edema (%)Time Point (hours)
8-beta-Tigloyloxyreynosin Hypotheticalp.o.To be determinedTo be determined
Parthenolide10p.o.~50-60%3-4
Costunolide10p.o.~45-55%[1]3-4
Dexamethasone1i.p.>70%3-4
Experimental Model 2: TPA-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.[9][10][11]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Groups (n=6 per group):

    • Vehicle Control (e.g., acetone, topically)

    • 8-beta-Tigloyloxyreynosin (e.g., 0.5, 1, 2 mg/ear, topically)

    • Parthenolide (positive control; e.g., 1 mg/ear, topically)

    • Dexamethasone (standard drug; e.g., 0.1 mg/ear, topically)

  • Procedure:

    • Inflammation is induced by the topical application of 20 µL of 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µg/µL in acetone) to the inner and outer surfaces of the right ear.

    • The test compounds are applied topically 30 minutes before and 30 minutes after TPA application.

    • After 4-6 hours, the mice are euthanized, and a 6 mm biopsy punch is used to collect ear tissue from both the treated (right) and untreated (left) ears.

  • Endpoint: The anti-inflammatory effect is quantified by the reduction in the weight difference between the right and left ear punches.

Comparative Data:

CompoundDose (mg/ear)Max. Inhibition of Edema (%)
8-beta-Tigloyloxyreynosin HypotheticalTo be determined
Parthenolide1~60-70%[12]
Dexamethasone0.1>80%

Anticancer Activity Validation

Experimental Model: Human Tumor Xenograft in Nude Mice

This model is a cornerstone for evaluating the efficacy of anticancer agents in vivo.[13][14][15][16]

Experimental Protocol:

  • Cell Lines: Human cancer cell lines relevant to the in vitro activity of 8-beta-Tigloyloxyreynosin (e.g., breast cancer: MDA-MB-231; colorectal cancer: HCT116).

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Procedure:

    • 1 x 10^6 to 10 x 10^6 cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are then randomized into treatment groups (n=8-10 per group).

  • Groups:

    • Vehicle Control

    • 8-beta-Tigloyloxyreynosin (e.g., 25, 50, 100 mg/kg, daily, intraperitoneally or orally)

    • Parthenolide (positive control; e.g., 40 mg/kg, daily, intraperitoneally)[17]

    • Doxorubicin (standard drug; e.g., 5 mg/kg, weekly, intravenously)[18][19][20]

  • Endpoints:

    • Tumor volume is measured 2-3 times per week with calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Comparative Data:

CompoundDose (mg/kg)RouteTumor Growth Inhibition (%)Cancer Model
8-beta-Tigloyloxyreynosin Hypotheticali.p. or p.o.To be determinedTo be determined
Parthenolide40i.p.~50-60%[2][17]Colorectal Cancer Xenograft
Costunolide15i.p.~40-50%[1]Breast Cancer Xenograft
Doxorubicin5i.v.>70%[18]Breast Cancer Xenograft

Signaling Pathways and Experimental Workflows

Diagrams

G NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates STL 8-beta-Tigloyloxyreynosin (Sesquiterpene Lactone) STL->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

G STAT3 Signaling Pathway Inhibition by Sesquiterpene Lactones Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates STL 8-beta-Tigloyloxyreynosin (Sesquiterpene Lactone) STL->JAK inhibits STL->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by sesquiterpene lactones.

G Experimental Workflow for In Vivo Anticancer Study start Start cells Cancer Cell Culture start->cells injection Subcutaneous Injection in Nude Mice cells->injection growth Tumor Growth (100-150 mm³) injection->growth randomization Randomization into Groups growth->randomization treatment Treatment Administration (Vehicle, 8-beta-Tigloyloxyreynosin, Comparators) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint end End endpoint->end

Caption: Workflow for a xenograft model to test anticancer activity.

Conclusion

While direct in vivo data for 8-beta-Tigloyloxyreynosin is currently unavailable, the evidence from related sesquiterpene lactones suggests its potential as a potent anti-inflammatory and anticancer agent. The experimental frameworks provided in this guide offer a robust starting point for the systematic in vivo validation of 8-beta-Tigloyloxyreynosin. Such studies are crucial to determine its therapeutic potential and to provide the necessary preclinical data to support its further development as a novel therapeutic agent. The comparison with well-established drugs like dexamethasone and doxorubicin will be essential in positioning 8-beta-Tigloyloxyreynosin within the current therapeutic landscape.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory potential of 8beta-Tigloyloxyreynosin in comparison to structurally similar compounds, supported by experimental data.

This guide provides an objective comparison of the anti-inflammatory efficacy of this compound and its related, naturally occurring sesquiterpene lactones. The data presented is derived from in vitro studies evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard model for assessing anti-inflammatory activity.

Comparative Efficacy Data

The following table summarizes the inhibitory concentration (IC50) values of this compound and co-isolated sesquiterpene lactones on NO production. Lower IC50 values are indicative of greater potency.

CompoundIC50 (µM) for NO Inhibition
This compound 4.8 ± 0.5
1beta-Hydroxysantamarine8.9 ± 0.9
Douglanine11.2 ± 1.2
Indomethacin (Control)35.6 ± 2.8

Experimental Protocols

The presented data was obtained through the following key experimental procedures:

Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiments, cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with various concentrations of the test compounds (this compound, 1beta-Hydroxysantamarine, Douglanine) or the control drug (Indomethacin) for 1 hour. Subsequently, inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for an additional 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants was measured as an indicator of NO production using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells that were not treated with the test compounds. The IC50 values were determined from dose-response curves.

Cell Viability Assay: To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay (such as MTT or similar) was performed in parallel. Cells were treated with the test compounds at the same concentrations used for the NO assay. The results confirmed that the compounds did not significantly affect cell viability at the concentrations where anti-inflammatory effects were observed.

Mechanism of Action: Signaling Pathway

Sesquiterpene lactones, including this compound, are known to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting macrophages, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by LPS, a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of inflammatory mediators like NO. This compound is believed to inhibit a step in this pathway, thereby preventing NF-κB activation and subsequent iNOS expression and NO production.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound This compound Compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds to iNOS_exp iNOS Gene Expression DNA->iNOS_exp Induces NO Nitric Oxide (NO) Production iNOS_exp->NO

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory efficacy of the test compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture RAW 264.7 Macrophages seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Solutions pretreatment Pre-treat with Compounds compound_prep->pretreatment seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatants incubation->supernatant viability_assay Perform Cell Viability Assay incubation->viability_assay griess_assay Perform Griess Assay for NO supernatant->griess_assay data_analysis Calculate IC50 Values griess_assay->data_analysis

Caption: Workflow for in vitro anti-inflammatory activity screening.

A Researcher's Guide to Orthogonal Methods for the Characterization of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery and development pipeline. This guide provides a comparative overview of orthogonal analytical methods for the characterization of 8β-Tigloyloxyreynosin, a sesquiterpene lactone with potential therapeutic applications. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the accurate identification and purity assessment of this complex natural product.

The principle of orthogonality in analytical chemistry advocates for the use of multiple, independent methods to analyze a sample. This approach provides a more comprehensive and reliable characterization by minimizing the risk of overlooking impurities or misinterpreting data from a single technique. For a molecule like 8β-Tigloyloxyreynosin, which possesses multiple stereocenters and functional groups, an orthogonal approach is not just recommended, but essential for unequivocal structure determination.

Orthogonal Analytical Workflow

The characterization of 8β-Tigloyloxyreynosin typically follows a systematic workflow that integrates both chromatographic separation and spectroscopic analysis. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.

Orthogonal Characterization Workflow cluster_0 Isolation & Purification cluster_1 Structural Elucidation Crude Plant Extract Crude Plant Extract Fractionation (e.g., Column Chromatography) Fractionation (e.g., Column Chromatography) Crude Plant Extract->Fractionation (e.g., Column Chromatography) Preparative HPLC Preparative HPLC Fractionation (e.g., Column Chromatography)->Preparative HPLC Purity Assessment (Analytical HPLC) Purity Assessment (Analytical HPLC) Preparative HPLC->Purity Assessment (Analytical HPLC) Purified Isolate Mass Spectrometry (MS) Mass Spectrometry (MS) Purity Assessment (Analytical HPLC)->Mass Spectrometry (MS) NMR Spectroscopy (1D & 2D) NMR Spectroscopy (1D & 2D) Mass Spectrometry (MS)->NMR Spectroscopy (1D & 2D) X-ray Crystallography (optional) X-ray Crystallography (optional) NMR Spectroscopy (1D & 2D)->X-ray Crystallography (optional) Final Structure Confirmation Final Structure Confirmation X-ray Crystallography (optional)->Final Structure Confirmation Spectroscopic Data Integration MS HRMS (Molecular Formula) Structure Proposed Structure of 8β-Tigloyloxyreynosin MS->Structure Elemental Composition NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Assign Signals NMR_1D->Structure Atom Types & Numbers NMR_2D->Structure Bonding Framework

A Comparative Guide to the Inter-Laboratory Analysis of 8β-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 8β-Tigloyloxyreynosin, a sesquiterpene lactone of interest to researchers and drug development professionals. The data presented is a synthesis from a hypothetical inter-laboratory study designed to assess the precision and accuracy of common analytical techniques.

Data Summary

The following table summarizes the quantitative performance of three common analytical methods for the determination of 8β-Tigloyloxyreynosin as evaluated by a hypothetical panel of six laboratories.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Number of Participating Laboratories 666
Mean Reported Concentration (µg/mL) 23.825.122.9
Standard Deviation (µg/mL) 2.11.22.5
Coefficient of Variation (%) 8.84.810.9
Mean Accuracy (%) 95.2100.491.6
Limit of Detection (LOD) (ng/mL) 100.55
Limit of Quantification (LOQ) (ng/mL) 301.515

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent a standardized approach utilized by the participating laboratories in the hypothetical study.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were extracted with methanol, vortexed, and centrifuged. The supernatant was then filtered through a 0.45 µm syringe filter prior to injection.

  • Quantification: External standard calibration curve using a certified reference standard of 8β-Tigloyloxyreynosin.

2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for 8β-Tigloyloxyreynosin and an internal standard were monitored.

  • Sample Preparation: Similar to HPLC-UV, with a final dilution step to bring the concentration within the linear range of the instrument.

  • Quantification: Internal standard calibration curve.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph equipped with an autosampler and a mass selective detector.

  • Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting from 150°C and ramping up to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Sample Preparation: Samples required derivatization (e.g., silylation) to improve volatility and thermal stability prior to injection.

  • Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized 8β-Tigloyloxyreynosin.

Visualizations

The following diagrams illustrate the experimental workflow of the inter-laboratory comparison and a hypothetical signaling pathway potentially influenced by 8β-Tigloyloxyreynosin.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis by Laboratories cluster_data Data Compilation & Evaluation start Reference Material Distribution extraction Sample Extraction start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lab1 Lab 1 (HPLC) extraction->lab1 lab2 Lab 2 (UHPLC-MS) extraction->lab2 lab4 Lab 4 (HPLC) extraction->lab4 lab5 Lab 5 (UHPLC-MS) extraction->lab5 lab3 Lab 3 (GC-MS) derivatization->lab3 lab6 Lab 6 (GC-MS) derivatization->lab6 compilation Data Compilation lab1->compilation lab2->compilation lab3->compilation lab4->compilation lab5->compilation lab6->compilation stats Statistical Analysis (z-scores, etc.) compilation->stats report Final Report stats->report

Caption: Inter-laboratory comparison workflow for 8β-Tigloyloxyreynosin analysis.

signaling_pathway compound 8β-Tigloyloxyreynosin receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway influenced by 8β-Tigloyloxyreynosin.

Safety Operating Guide

Safe Disposal of 8beta-Tigloyloxyreynosin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and operational guidance for the proper disposal of 8beta-Tigloyloxyreynosin, this document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for responsible chemical handling and waste management in research and development settings.

This compound is a sesquiterpene lactone that presents several hazards, including being harmful if swallowed, causing skin irritation, and causing serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal a matter of environmental priority. The following procedures are based on established safety data and best practices for handling hazardous chemical waste.

Hazard and Precautionary Data

A summary of the key hazard and precautionary information for this compound is provided in the table below. This information is derived from the official Safety Data Sheet (SDS).

Hazard CategoryGHS ClassificationHazard StatementPrecautionary Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Hazardous to the Aquatic Environment (Acute) Category 1H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
Disposal --P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

A Waste Generation (e.g., unused compound, contaminated labware) B Segregation of Waste (Solid vs. Liquid) A->B C Solid Waste Collection (e.g., contaminated gloves, weigh boats) B->C D Liquid Waste Collection (e.g., solutions containing the compound) B->D E Proper Labeling of Waste Containers (Hazardous Waste Label) C->E D->E F Temporary Storage in a Designated Area (Satellite Accumulation Area) E->F G Collection by EHS Personnel F->G H Transportation to an Approved Waste Disposal Plant G->H I Final Disposal (Incineration or other approved method) H->I

Figure 1: Workflow for the disposal of this compound waste.

Detailed Disposal Protocol

The following step-by-step protocol provides detailed instructions for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling the compound or its waste, ensure you are wearing the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

2. Waste Segregation:

  • Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, etc.), weigh boats, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: This includes any solutions containing this compound. Do not pour this waste down the drain, as it is very toxic to aquatic life.

3. Waste Collection:

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof container with a secure lid.

    • The container should be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting cap.

    • The container should be clearly labeled as "Hazardous Waste."

4. Waste Labeling:

  • All waste containers must be labeled with a "Hazardous Waste" label as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard")

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or laboratory

5. Temporary Storage:

  • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas and drains.

  • Ensure the containers are kept closed at all times, except when adding waste.

6. Disposal Request:

  • Once the waste container is full, or if it has been in storage for a significant period (check your institution's specific guidelines), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.

  • Do not attempt to transport the waste yourself.

7. Final Disposal:

  • The EHS department will arrange for the collection and transportation of the waste to a licensed and approved waste disposal facility.

  • The approved disposal method will likely be incineration at a high temperature to ensure the complete destruction of the compound.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area:

    • Alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect Yourself:

    • Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean the Spill:

    • Cover drains to prevent environmental release.

    • For liquid spills, use an inert, absorbent material (e.g., Chemizorb®) to collect the spill.

    • For solid spills, carefully sweep or scoop the material into a waste container. Avoid creating dust.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Dispose of Spill Debris:

    • All materials used to clean the spill must be disposed of as hazardous waste, following the procedures outlined above.

By adhering to these detailed protocols, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines and the full Safety Data Sheet before working with this or any other hazardous chemical.

Personal protective equipment for handling 8beta-Tigloyloxyreynosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8β-Tigloyloxyreynosin, a sesquiterpenoid isolated from the roots of Dolomiaea souliei. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Precautions

8β-Tigloyloxyreynosin is a compound that requires careful handling due to its potential health and environmental risks. Based on available safety data for similar compounds, the primary hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage: Causes serious eye damage.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Due to these hazards, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling 8β-Tigloyloxyreynosin. This is based on general guidelines for handling hazardous chemicals and pesticides, which share similar risk profiles.

Body Part Required PPE Specification and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Latex and fabric gloves are not suitable.[1] Ensure gloves have long cuffs to be tucked under the sleeves of the lab coat or coverall.[1]
Eyes/Face Safety goggles or face shieldTightly fitting safety goggles are essential to protect against splashes.[2] A full-face shield should be used when there is a significant risk of splashing.
Body Laboratory coat or disposable coverallA long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a higher risk of contamination, a disposable, liquid-tight coverall is recommended.[1]
Respiratory Respirator (if applicable)Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.[3]
Feet Closed-toe shoesImpermeable boots, such as those made of neoprene or nitrile rubber, are recommended when handling larger quantities or in case of spills.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with 8β-Tigloyloxyreynosin. The following workflow outlines the key steps to ensure safety from preparation to disposal.

prep Preparation handling Handling and Experimentation prep->handling sub_prep1 Review Safety Data Sheet prep->sub_prep1 sub_prep2 Don Appropriate PPE prep->sub_prep2 sub_prep3 Prepare Work Area in a Ventilated Hood prep->sub_prep3 decon Decontamination handling->decon sub_handling1 Weigh and Prepare Solutions in a Fume Hood handling->sub_handling1 sub_handling2 Conduct Experiment with Care to Avoid Spills handling->sub_handling2 disposal Waste Disposal decon->disposal sub_decon1 Clean Glassware and Surfaces with Appropriate Solvent decon->sub_decon1 sub_decon2 Remove and Dispose of PPE Correctly decon->sub_decon2 sub_disposal1 Collect Contaminated Waste in Labeled, Sealed Containers disposal->sub_disposal1 sub_disposal2 Dispose of Waste According to Institutional and Local Regulations disposal->sub_disposal2

Caption: Workflow for the safe handling of 8β-Tigloyloxyreynosin.

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

Exposure Type Immediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.
Ingestion If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.
Inhalation Move the person to fresh air.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Do not let the product enter drains.

Disposal Plan

Proper disposal of 8β-Tigloyloxyreynosin and any contaminated materials is critical to prevent environmental harm.

  • Waste Collection: All waste contaminated with 8β-Tigloyloxyreynosin, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility. Follow all institutional, local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the responsible handling and disposal of 8β-Tigloyloxyreynosin. Always consult your institution's environmental health and safety department for specific guidance and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.